D-Erythrose-2-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i3+1 |
InChI Key |
YTBSYETUWUMLBZ-XNJVPAERSA-N |
Isomeric SMILES |
C([C@H]([13C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of D-Erythrose-2-¹³C
For researchers, scientists, and professionals engaged in drug development and metabolic studies, a precise understanding of isotopically labeled compounds is paramount. This guide provides a detailed examination of the chemical structure of D-Erythrose-2-¹³C, a stable isotope-labeled monosaccharide.
Introduction to D-Erythrose
D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, its structure features an aldehyde group at the first carbon position (C1). The "D" designation in its name refers to the stereochemical configuration of the chiral center furthest from the aldehyde group. In the Fischer projection of D-Erythrose, the hydroxyl (-OH) group on the third carbon is positioned on the right side.[1] The systematic IUPAC name for D-Erythrose is (2R,3R)-2,3,4-Trihydroxybutanal.[2][3]
Isotopic Labeling: The Significance of "-2-¹³C"
The designation "2-¹³C" specifies that the D-Erythrose molecule has been isotopically labeled. Specifically, the carbon atom at the second position (C2) has been replaced with a stable, non-radioactive isotope of carbon, Carbon-13 (¹³C). Standard carbon is predominantly the ¹²C isotope. This specific labeling makes D-Erythrose-2-¹³C a valuable tool in various research applications.[4][5]
Stable isotope-labeled compounds like D-Erythrose-2-¹³C are frequently utilized as tracers in metabolic pathway analysis and for quantification in drug development processes.[4][5] Their distinct mass allows for differentiation from their unlabeled counterparts in mass spectrometry-based analyses.
Chemical Structure of D-Erythrose-2-¹³C
The fundamental atomic arrangement and stereochemistry of D-Erythrose-2-¹³C remain identical to that of unlabeled D-Erythrose. The key distinction is the isotopic identity of the second carbon atom.
Key Structural Features:
-
Carbon Backbone: A four-carbon chain.
-
Functional Group: An aldehyde (-CHO) group at the C1 position.
-
Hydroxyl Groups: Hydroxyl (-OH) groups attached to carbons C2, C3, and C4.
-
Stereochemistry: In the D-isomer, the hydroxyl groups on both chiral centers (C2 and C3) are on the right side in the Fischer projection.
-
Isotopic Label: The carbon atom at the C2 position is a ¹³C isotope.
| Property | Value |
| Chemical Formula | ¹³CC₃H₈O₄ |
| Molecular Weight | Approximately 121.11 g/mol |
| Systematic Name | (2R,3R)-2,3,4-Trihydroxybutanal-2-¹³C |
| CAS Number | 83434-88-2[6] |
Below is a DOT language script to generate a diagram of the Fischer projection for D-Erythrose-2-¹³C, highlighting the isotopically labeled carbon.
Fischer projection of D-Erythrose-2-¹³C.
Experimental Protocols
The synthesis of D-Erythrose-2-¹³C is a specialized process typically performed by commercial suppliers of stable isotopes. While specific proprietary methods may vary, a common conceptual approach involves starting with a precursor molecule that allows for the introduction of a ¹³C label at the desired position through a series of chemical reactions. For instance, a synthetic route could be designed starting from a smaller, ¹³C-labeled building block that is then used to construct the four-carbon backbone of erythrose.
The verification of the isotopic labeling and purity of the final product is critical and generally involves:
-
Mass Spectrometry (MS): To confirm the incorporation of the ¹³C isotope by observing the expected mass shift in the molecular ion peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the precise location of the isotopic label. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. ¹H NMR can also show the effects of the ¹³C label on adjacent protons through coupling.
This guide provides a foundational understanding of the chemical structure of D-Erythrose-2-¹³C. For specific experimental applications, researchers should consult the technical data sheets provided by the manufacturer of the labeled compound.
References
An In-depth Technical Guide to D-Erythrose-2-13C: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose-2-13C is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, particularly in the elucidation of pathways such as the pentose phosphate pathway (PPP).[1][2] Its structure, identical to its unlabeled counterpart D-Erythrose but for the specific incorporation of a carbon-13 isotope at the C-2 position, allows for its use as a tracer in metabolic flux analysis (MFA) studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its use, and its role in key metabolic pathways.
Physical and Chemical Properties
This compound shares most of its physical and chemical properties with the unlabeled D-Erythrose, with the primary difference being its molecular weight due to the presence of the 13C isotope. It is typically supplied as a syrup or, more commonly, as a solution in water, which makes the determination of a precise melting or boiling point challenging.[3][4]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | [R-(R,R)]- 2,3,4-Trihydroxybutanal-2-13C | [4] |
| Synonyms | (2R,3R)-2,3,4-trihydroxybutanal-2-13C | [4] |
| CAS Number | 83434-88-2 | [4] |
| Molecular Formula | C₃¹³CH₈O₄ | [3] |
| Molecular Weight | 121.10 g/mol | [3] |
| Appearance | Typically a syrup or aqueous solution | [3][5] |
| Solubility | Highly soluble in water | [5] |
| Storage | 2-8°C Refrigerator | [4] |
Spectroscopic Data
Detailed spectroscopic data for pure this compound is not extensively published. However, data from its unlabeled form and from studies involving 13C-labeled erythrose in solution provide valuable insights.
NMR Spectroscopy: In aqueous solutions, D-Erythrose exists as an equilibrium mixture of its open-chain aldehyde, hydrated aldehyde (gem-diol), and the cyclic α- and β-furanose forms.[6] 1H and 13C NMR are powerful techniques to study these equilibria. The introduction of a 13C label at the C-2 position significantly enhances the signal for this carbon in 13C NMR spectroscopy, facilitating tracer studies.[6][7]
Mass Spectrometry: Mass spectrometry is a key technique for detecting and quantifying metabolites in 13C metabolic flux analysis. The mass shift of +1 amu for this compound compared to its unlabeled form allows for the tracking of this isotope through various metabolic pathways.[8]
Table 2: Spectroscopic Data References for D-Erythrose and its Isotopologues
| Spectroscopic Technique | Description | Reference(s) |
| 1H NMR | Experimental and predicted spectra for unlabeled D-Erythrose are available in databases. | [9][10] |
| 13C NMR | Spectra of 13C-labeled D-Erythrose in reaction mixtures have been published, showing the distinct chemical shifts of the different tautomeric forms. Predicted spectra for unlabeled D-Erythrose are also available. | [7][11] |
| Mass Spectrometry | Used for the identification and quantification of D-Erythrose and its metabolites in metabolic studies. | [8] |
Experimental Protocols
Synthesis of 13C-Labeled Aldoses (General Methodology)
Principle: The synthesis starts from a suitable precursor aldehyde. A cyanide-containing group with the 13C label (e.g., K¹³CN) is introduced to extend the carbon chain. Subsequent reduction and deprotection steps yield the desired 13C-labeled aldose.[12]
Generalized Steps:
-
Cyanohydrin Formation: Reaction of a protected precursor aldehyde with K¹³CN to form a mixture of cyanohydrin epimers.
-
Reduction of the Nitrile: The cyanohydrin is reduced to an imine, which is then hydrolyzed to the corresponding aldehyde. This is often achieved through catalytic hydrogenation (e.g., using H₂ and a Pd-BaSO₄ catalyst).[12]
-
In situ Aldehyde Reduction: The newly formed aldehyde can be reduced in situ to the corresponding alcohol (e.g., using NaBH₄).
-
Deprotection: Removal of any protecting groups from the hydroxyl functions using acidic conditions.
-
Purification: The final labeled aldose is purified, typically using ion-exchange chromatography.[12]
Metabolic Flux Analysis (MFA) using this compound (General Protocol)
This compound is a valuable tracer for studying the pentose phosphate pathway and other interconnected metabolic routes. A general protocol for a 13C-MFA experiment is outlined below.[13][14][15]
Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of the 13C label from this compound into various intracellular metabolites.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., mammalian cells, bacteria) in a defined medium.
-
Introduce this compound as the tracer substrate at a known concentration. The system should be at a metabolic steady state.[14]
-
Incubate the cells for a sufficient period to allow for the incorporation of the 13C label into downstream metabolites.
-
-
Metabolite Extraction:
-
Quench the metabolic activity rapidly (e.g., using cold methanol).
-
Extract the intracellular metabolites using appropriate solvent systems.
-
-
Analytical Measurement:
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use specialized software (e.g., Metran) to fit the measured labeling patterns to a metabolic network model.[13]
-
Perform statistical analysis to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.[16]
-
Role in Metabolic Pathways
The Pentose Phosphate Pathway (PPP)
D-Erythrose, in its phosphorylated form Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[17][18] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis.[18][19] By using this compound, researchers can trace the flow of carbon through this pathway and its connections to glycolysis and the biosynthesis of aromatic amino acids.[17]
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a 13C-labeled substrate like this compound.
Conclusion
This compound is an indispensable tool for researchers in metabolism and drug development. Its ability to act as a tracer allows for the detailed quantification of metabolic fluxes, providing critical insights into cellular physiology in both healthy and diseased states. While some of its specific physical properties are not well-documented due to its common formulation as an aqueous solution, its chemical behavior and applications in metabolic studies are well-established. The experimental protocols outlined in this guide provide a framework for the effective utilization of this powerful research compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Erythrose - Wikipedia [en.wikipedia.org]
- 6. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Erythrose | 583-50-6 | Benchchem [benchchem.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002649) [hmdb.ca]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]
- 12. Stable, isotopically substituted carbohydrates: an improved synthesis of (6-13C)aldohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 18. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
Metabolic Fate of D-Erythrose-2-13C in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of D-Erythrose-2-13C in mammalian cells. D-erythrose, a four-carbon aldose sugar, is primarily metabolized through the non-oxidative phase of the Pentose Phosphate Pathway (PPP). Upon entering the cell, it is anticipated to be phosphorylated to D-erythrose-4-phosphate, a key intermediate in the PPP.[1][2] This guide outlines the expected downstream metabolic conversions, supported by illustrative quantitative data and detailed experimental protocols for tracing the 13C label using mass spectrometry and NMR spectroscopy. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the metabolic processes involved.
Introduction: The Role of D-Erythrose in Cellular Metabolism
D-erythrose is a tetrose monosaccharide that, in its phosphorylated form, D-erythrose-4-phosphate, serves as a crucial intermediate in the pentose phosphate pathway (PPP).[3][4][5][6][7] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[5][7] While the oxidative phase of the PPP generates NADPH, the non-oxidative phase allows for the interconversion of various sugar phosphates, including the entry point for D-erythrose-4-phosphate.[3][6] Understanding the metabolic fate of D-erythrose is essential for elucidating its role in cellular bioenergetics and biosynthetic processes. The use of stable isotope tracers, such as this compound, provides a powerful tool to track the journey of its carbon backbone through interconnected metabolic networks.
Predicted Metabolic Pathway of this compound
The metabolic journey of this compound in mammalian cells is predicted to proceed as follows:
-
Cellular Uptake and Phosphorylation: D-erythrose is transported into the cell, where it is likely phosphorylated by a kinase to form D-erythrose-4-phosphate-2-13C. While a specific D-erythrose kinase in mammalian cells is not well-characterized, this phosphorylation step is essential for trapping the sugar inside the cell and activating it for subsequent metabolic reactions.
-
Entry into the Pentose Phosphate Pathway (Non-Oxidative Phase): D-erythrose-4-phosphate-2-13C enters the non-oxidative PPP.[1]
-
Transketolase and Transaldolase Reactions: The 13C label will be distributed to other key intermediates of the PPP and glycolysis through the action of two key enzymes:
-
Transketolase: This enzyme catalyzes the transfer of a two-carbon unit. In one key reaction, transketolase transfers a two-carbon unit from a ketose phosphate (e.g., xylulose-5-phosphate) to D-erythrose-4-phosphate, forming fructose-6-phosphate and glyceraldehyde-3-phosphate.[8][9]
-
Transaldolase: This enzyme catalyzes the transfer of a three-carbon unit. For instance, it can transfer a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[3]
-
The 2-13C label on D-erythrose-4-phosphate will consequently be incorporated into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway or be used for other biosynthetic processes.
Visualization of the Metabolic Pathway
Figure 1: Predicted metabolic pathway of this compound in mammalian cells.
Illustrative Quantitative Data
The following tables represent hypothetical quantitative data that could be obtained from a this compound tracing experiment. These tables are for illustrative purposes to demonstrate the expected distribution of the 13C label.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites after this compound Labeling (Mass Spectrometry)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| D-Erythrose-4-Phosphate | 10 | 90 | 0 | 0 | 0 |
| Fructose-6-Phosphate | 40 | 35 | 20 | 5 | 0 |
| Glyceraldehyde-3-Phosphate | 60 | 30 | 10 | 0 | n/a |
| Sedoheptulose-7-Phosphate | 30 | 30 | 25 | 10 | 5 |
| Pyruvate | 70 | 25 | 5 | 0 | n/a |
| Lactate | 75 | 20 | 5 | 0 | n/a |
Note: Data are hypothetical and represent the percentage of the metabolite pool containing a certain number of 13C atoms.
Table 2: Positional 13C Enrichment of Key Metabolites (NMR Spectroscopy)
| Metabolite | Carbon Position | % 13C Enrichment |
| D-Erythrose-4-Phosphate | C1 | <1 |
| C2 | ~90 | |
| C3 | <1 | |
| C4 | <1 | |
| Fructose-6-Phosphate | C1 | ~5 |
| C2 | ~15 | |
| C3 | ~25 | |
| C4 | ~20 | |
| C5 | ~10 | |
| C6 | ~5 | |
| Lactate | C1 (Carboxyl) | ~2 |
| C2 | ~8 | |
| C3 (Methyl) | ~15 |
Note: Data are hypothetical and represent the percentage of 13C at a specific carbon position.
Detailed Experimental Protocols
This section provides a detailed, albeit representative, protocol for tracing the metabolic fate of this compound in cultured mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Pre-incubation: The day of the experiment, remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Preparation: Prepare a labeling medium consisting of glucose-free and serum-free DMEM supplemented with 10% dialyzed fetal bovine serum and this compound at a final concentration of 1-5 mM.
-
Labeling: Add the labeling medium to the cells and incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a 5% CO2 incubator.
Metabolite Extraction
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
Sample Analysis by Mass Spectrometry (LC-MS)
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
LC Separation: Inject the samples onto a liquid chromatography system equipped with a column appropriate for polar metabolite separation (e.g., a HILIC column).
-
MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.
-
Data Analysis: Process the raw data to identify metabolites and determine their mass isotopologue distributions using specialized software.
Sample Analysis by NMR Spectroscopy
-
Reconstitution: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D heteronuclear correlation spectra (e.g., HSQC), on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the NMR spectra to identify and quantify the positional 13C enrichment in key metabolites.
Visualization of the Experimental Workflow
Figure 2: General experimental workflow for tracing this compound.
Conclusion
The metabolic fate of this compound in mammalian cells is predicted to be primarily channeled through the non-oxidative branch of the pentose phosphate pathway. By employing stable isotope tracing methodologies coupled with mass spectrometry and NMR spectroscopy, researchers can elucidate the downstream distribution of the 13C label into various metabolic pathways, including glycolysis and biosynthetic precursor pools. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at understanding the metabolic significance of D-erythrose. Further research in this area will contribute to a more comprehensive understanding of cellular carbon metabolism and its implications in health and disease.
References
- 1. Tetrose - Wikipedia [en.wikipedia.org]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Structure and Properties of an Engineered Transketolase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transketolase - Wikipedia [en.wikipedia.org]
The Central Role of D-Erythrose as a Metabolic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathways where D-Erythrose, predominantly in its phosphorylated form, D-Erythrose 4-phosphate (E4P), functions as a critical intermediate. This document details the core metabolic routes, presents quantitative data, outlines experimental methodologies, and provides visual representations of these complex biological processes.
Introduction to D-Erythrose and its Metabolic Significance
D-Erythrose is a four-carbon aldose sugar that plays a pivotal role in central carbon metabolism. While it exists in its free form, its phosphorylated derivative, D-Erythrose 4-phosphate (E4P), is the metabolically active intermediate that intersects several key biosynthetic and energy-generating pathways. E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids and vitamins, and is a key component of the carbon-shuffling reactions in the pentose phosphate pathway and the Calvin cycle.[1][2] Understanding the metabolic fate of E4P is essential for research in areas ranging from microbial engineering and plant biology to the development of novel therapeutics targeting these pathways.
Core Biochemical Pathways Involving D-Erythrose 4-Phosphate
D-Erythrose 4-phosphate is a central metabolite in three major pathways: the Pentose Phosphate Pathway, the Calvin Cycle, and the Shikimate Pathway.
The Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, and is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[3] E4P is a key intermediate in the non-oxidative phase of the PPP, where it is involved in a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase.
In one key reaction, transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[4][5] Subsequently, transketolase can utilize E4P as an acceptor of a two-carbon ketol group from xylulose 5-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate.[6] These reactions provide a critical link between the PPP and glycolysis.
The Calvin Cycle
In photosynthetic organisms, the Calvin cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules. E4P is an intermediate in the regeneration phase of this cycle. The enzyme fructose-1,6-bisphosphate aldolase catalyzes the condensation of E4P with dihydroxyacetone phosphate (DHAP) to form sedoheptulose 1,7-bisphosphate.[1] This reaction is a critical step in regenerating the CO2 acceptor molecule, ribulose 1,5-bisphosphate.
The Shikimate Pathway
The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[7] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. E4P is a primary substrate for the first committed step of the shikimate pathway.
The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of E4P and phosphoenolpyruvate (PEP) to form DAHP.[7] This reaction serves as the entry point for carbon into the pathway and is often a key regulatory step.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in pathways involving D-Erythrose 4-phosphate.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism | Apparent Km (mM) | Reference(s) |
| Transaldolase | D-Erythrose 4-phosphate | Rat Liver | 0.13 | [8] |
| Transaldolase | D-Erythrose 4-phosphate | Hepatoma 3924A | 0.17 | [8] |
| Transaldolase | Fructose 6-phosphate | Rat Liver | 0.30 - 0.35 | [8] |
| Transaldolase | Fructose 6-phosphate | Hepatoma 3924A | 0.30 - 0.35 | [8] |
| Transaldolase | D-Erythrose 4-phosphate | Methanocaldococcus jannaschii | 0.0278 | [9] |
| Transketolase | Ribose 5-phosphate | Rat Liver | 0.3 | [8] |
| Transketolase | Xylulose 5-phosphate | Rat Liver | 0.5 | [8] |
| DAHP Synthase (Tyr-sensitive) | D-Erythrose 4-phosphate | E. coli | Competitive inhibition by Tyr (>10 µM) | [7] |
| DAHP Synthase (Phe-sensitive) | D-Erythrose 4-phosphate | E. coli | Noncompetitive inhibition by Phe | [10] |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Organism | Growth Phase/Condition | Concentration (nmol/g dry weight) | Reference(s) |
| D-Erythrose 4-phosphate | E. coli | Exponential | Declining with increasing specific growth rate | [11] |
| D-Erythrose 4-phosphate | Saccharomyces cerevisiae | Aerobic glucose-limited chemostat | Low concentrations, measurable by GC-IDMS | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-Erythrose 4-phosphate and associated pathways.
Assay for DAHP Synthase Activity
This protocol describes a colorimetric method for determining the activity of DAHP synthase.
Principle: The product of the DAHP synthase reaction, DAHP, is oxidized with periodate to form β-formylpyruvate, which then reacts with thiobarbituric acid to produce a colored complex that can be quantified spectrophotometrically.
Materials:
-
Enzyme preparation (e.g., cell lysate, purified protein)
-
Reaction Buffer: 50 mM EPPS-KOH, pH 7.75
-
Substrates: 4 mM D-Erythrose 4-phosphate (E4P), 4 mM Phosphoenolpyruvate (PEP)
-
Metal Cofactor: 2 mM MnCl2 or CoCl2
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Periodate Solution: 0.2 M Sodium periodate in 9 M phosphoric acid
-
Thiobarbiturate Solution: 0.025 M Sodium thiobarbiturate, pH 2.0
Procedure:
-
Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 2 mM MnCl2 (or CoCl2), 4 mM E4P, and 4 mM PEP.[13][14]
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge to pellet precipitated protein.
-
To an aliquot of the supernatant, add the periodate solution and incubate for 20 minutes at room temperature.
-
Add the thiobarbiturate solution and incubate at 100°C for 15 minutes.
-
Cool the samples and measure the absorbance at 549 nm.
-
Calculate the amount of DAHP formed using a standard curve.
Assay for Transketolase Activity
This protocol describes a coupled spectrophotometric assay for measuring transketolase activity.
Principle: The transketolase reaction produces glyceraldehyde 3-phosphate, which is then oxidized by glyceraldehyde-3-phosphate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Enzyme preparation (e.g., erythrocyte hemolysate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrates: 50 mM Ribose 5-phosphate
-
Cofactors: 0.25 mM Thiamine pyrophosphate (TPP), 2.5 mM MgCl2
-
Coupling Enzymes: Glyceraldehyde-3-phosphate dehydrogenase, Triosephosphate isomerase
-
0.2 mM NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ribose 5-phosphate, TPP, MgCl2, NADH, and the coupling enzymes.[15][16]
-
Pre-incubate the mixture in a cuvette at 37°C.
-
Initiate the reaction by adding the enzyme preparation (e.g., hemolysate).
-
Monitor the decrease in absorbance at 340 nm over time.[17]
-
The rate of NADH oxidation is proportional to the transketolase activity.
Quantification of D-Erythrose 4-Phosphate by LC-MS
This protocol provides a general workflow for the quantification of E4P in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: E4P is extracted from biological material, separated from other metabolites by liquid chromatography, and then detected and quantified by mass spectrometry. Isotope-labeled internal standards are often used for accurate quantification.[18]
Procedure:
-
Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity (e.g., using cold methanol). Extract metabolites using a suitable solvent system (e.g., chloroform/methanol/water).
-
Chromatographic Separation: Separate the extracted metabolites using a suitable LC column and gradient. For phosphorylated sugars like E4P, ion-pair reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are often employed.[19]
-
Mass Spectrometric Detection: Detect E4P using a mass spectrometer, typically in negative ion mode. Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer can be used for sensitive and specific quantification.[20][21]
-
Data Analysis: Quantify the amount of E4P by comparing the peak area of the analyte to that of a known amount of an internal standard.
13C-Metabolic Flux Analysis (MFA)
Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C isotopes in downstream metabolites is measured by MS or NMR. This labeling information, combined with a stoichiometric model of metabolism, is used to calculate the intracellular metabolic fluxes.[22][23][24]
Experimental Design:
-
Tracer Selection: Choose an appropriate 13C-labeled tracer to maximize the information obtained for the pathway of interest. For the pentose phosphate pathway, various labeled glucose isotopomers can be used.[25]
-
Isotopic Labeling Experiment: Culture cells with the labeled substrate until isotopic steady state is reached.
-
Sample Analysis: Harvest the cells, extract metabolites, and analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, sugar phosphates) using GC-MS or LC-MS.
-
Computational Flux Calculation: Use specialized software to fit the experimental labeling data to a metabolic model and estimate the metabolic fluxes.
Conclusion
D-Erythrose 4-phosphate is a linchpin metabolite that connects major pathways of carbon metabolism. Its position at the intersection of the pentose phosphate pathway, the Calvin cycle, and the shikimate pathway underscores its importance in cellular biosynthesis and energy balance. A thorough understanding of the enzymes that produce and consume E4P, as well as the regulatory mechanisms that control its flux, is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular biochemistry. The experimental approaches detailed in this guide provide a framework for the quantitative investigation of these vital metabolic networks.
References
- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 2. foodb.ca [foodb.ca]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transaldolase - Wikipedia [en.wikipedia.org]
- 5. Transaldolase - Creative Enzymes [creative-enzymes.com]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. DAHP synthase - Wikipedia [en.wikipedia.org]
- 8. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive method for the quantification of the non-oxidative pentose phosphate pathway intermediates in Saccharomyces cerevisiae by GC-IDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 23. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis [mdpi.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isotopic Labeling with D-Erythrose-2-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using D-Erythrose-2-¹³C. It is designed to serve as a technical resource for professionals engaged in metabolic research, protein engineering, and drug development.
Introduction to Isotopic Labeling with D-Erythrose
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing one or more atoms in a compound with their stable isotope, researchers can follow the compound's journey through complex metabolic pathways.[1] D-Erythrose, a four-carbon monosaccharide, is a key intermediate in the pentose phosphate pathway (PPP) and a precursor for the biosynthesis of aromatic amino acids.[2][3][4]
Using site-selectively ¹³C-labeled erythrose, such as D-Erythrose-2-¹³C, offers a more direct and often more efficient method for labeling specific downstream metabolites compared to using labeled glucose.[5][6] This is because erythrose enters metabolic pathways closer to the final product, minimizing isotopic dilution and scrambling.[5] This targeted approach is particularly advantageous for nuclear magnetic resonance (NMR) studies of protein dynamics and for metabolic flux analysis (MFA).[5][6][7]
Core Metabolic Pathways and the Fate of D-Erythrose-2-¹³C
D-Erythrose is primarily metabolized through the pentose phosphate pathway, where it is converted to D-Erythrose-4-phosphate (E4P).[8][9] E4P is a critical branch-point metabolite. Its two major fates are:
-
Re-entry into the Pentose Phosphate Pathway: E4P is utilized by the enzyme transaldolase in the non-oxidative phase of the PPP to regenerate fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis.[2][9]
-
Entry into the Shikimate Pathway: E4P condenses with phosphoenolpyruvate (PEP) in a reaction catalyzed by DAHP synthase.[2][3] This is the first committed step in the shikimate pathway, which leads to the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[2][3]
The diagram below illustrates the entry of D-Erythrose into these central metabolic routes. The ¹³C label from D-Erythrose-2-¹³C is incorporated into the C2 position of Erythrose-4-phosphate, and its subsequent journey can be traced through the network.
Applications in Research and Development
One of the primary applications of labeled erythrose is in the field of protein NMR. Site-selective labeling of amino acid side chains is crucial for studying protein dynamics, folding, and interactions. Using D-Erythrose-2-¹³C leads to more specific and efficient labeling of aromatic residues compared to ¹³C-glucose.[5][6] This enhanced selectivity simplifies complex NMR spectra and enables unique relaxation studies on previously inaccessible positions.[5]
MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. Stable isotope tracers are essential for MFA.[10] D-Erythrose-2-¹³C can be used to precisely measure the flux through the pentose phosphate and shikimate pathways. By tracking the incorporation of the ¹³C label into downstream metabolites like amino acids and nucleotides, researchers can build accurate models of cellular metabolism, which is critical in drug development for understanding a compound's mechanism of action or identifying new therapeutic targets.
Data Presentation: Quantitative Analysis
The choice of isotopic tracer significantly impacts the efficiency of label incorporation. The following table summarizes the comparative ¹³C incorporation levels in aromatic amino acids when using selectively labeled erythrose versus glucose in bacterial expression systems.
| Labeled Precursor | Target Amino Acid | Target Position | Relative ¹³C Incorporation Level | Key Advantages |
| [2-¹³C] Erythrose | Phenylalanine | ζ (zeta) | Efficiently Labeled | Labels positions not accessible with glucose.[5] |
| Tyrosine | ζ (zeta) | Efficiently Labeled | Superior labeling for specific side-chain positions.[5] | |
| Tryptophan | η2 (eta-2) | Efficiently Labeled | Enables unique dynamics studies.[5][6] | |
| [1-¹³C] or [3-¹³C] Erythrose | Tyrosine | ε (epsilon) | High | Similar to glucose but can be more selective.[5] |
| [4-¹³C] Erythrose | Tryptophan | ε3 (epsilon-3) | ~2x Higher than Glucose | Significantly higher incorporation boosts signal.[5] |
| [2-¹³C] Glucose | Tyrosine | ε (epsilon) | High | Standard, cost-effective method.[5] |
| Phenylalanine | ε (epsilon) | High | Well-established protocol.[5] |
Data synthesized from studies on site-selective protein labeling.[5][6] "Efficiently Labeled" indicates positions that are poorly or not at all labeled by conventional glucose methods. The level is a qualitative comparison to standard [2-¹³C] glucose labeling.
Experimental Protocols and Workflows
A typical isotopic labeling experiment follows a structured workflow from cell culture to data analysis.
This protocol provides a methodology for expressing a protein in E. coli with aromatic amino acids selectively labeled using D-Erythrose-2-¹³C.
-
Media Preparation:
-
Prepare M9 minimal media. For 1 liter, use 5x M9 salts, 2 mM MgSO₄, and 0.1 mM CaCl₂.
-
Add unlabeled glucose to a final concentration of 2 g/L as the main carbon source to ensure robust cell growth.[5]
-
Add D-Erythrose-2-¹³C to a final concentration of 1-2 g/L.[5]
-
Supplement with trace elements and the appropriate antibiotic.
-
-
Cell Culture and Induction:
-
Inoculate 1 L of the prepared media with an overnight culture of E. coli BL21(DE3) transformed with the plasmid containing the gene of interest.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 18-25°C and continue shaking for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Perform buffer exchange into a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O) using dialysis or a desalting column.
-
-
NMR Analysis:
-
Concentrate the protein to the desired concentration (typically 0.5-1.0 mM).
-
Acquire ¹H-¹³C correlation spectra (e.g., HSQC) to observe the labeled sites and proceed with dynamics and structural experiments.
-
This protocol outlines the general steps for quenching metabolism and extracting metabolites from cultured cells for analysis by Mass Spectrometry (MS).
-
Cell Culture:
-
Culture cells (e.g., mammalian cells or microorganisms) in a defined medium.
-
In the experimental phase, replace the medium with one containing D-Erythrose-2-¹³C at a known concentration for a specified duration to allow label incorporation to reach a steady state.[10]
-
-
Metabolic Quenching:
-
Rapidly quench all enzymatic activity to preserve the metabolic state of the cells.
-
For adherent cells, aspirate the medium and immediately add a cold (-80°C) 80% methanol solution.
-
For suspension cells, rapidly centrifuge the culture and resuspend the pellet in the cold methanol solution.
-
-
Metabolite Extraction:
-
Scrape the adherent cells in the cold methanol and collect the cell lysate.
-
Subject the cell lysate (from either cell type) to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Analyze the sample using high-resolution LC-MS/MS to identify and quantify the mass isotopologues of downstream metabolites (e.g., amino acids, organic acids). The mass shifts will indicate the incorporation of ¹³C.
-
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 3. Erythrose-4-phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to D-Erythrose-2-13C: Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Erythrose-2-13C is a stable isotope-labeled analog of the naturally occurring four-carbon sugar, D-Erythrose. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position makes it a powerful tool for tracing metabolic pathways and understanding complex biochemical processes. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its applications in metabolic research and drug development, with a focus on experimental design and data interpretation. Isotope-labeled compounds like D-Erythrose-2-¹³C are primarily used as tracers to quantify metabolites during drug development.[1][2][3]
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental settings. All quantitative data is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 83434-88-2 | [4][5] |
| Molecular Weight | 121.10 g/mol | [6] |
| Molecular Formula | C₃¹³CH₈O₄ | [6] |
| Synonyms | [R-(R,R)]- 2,3,4-Trihydroxybutanal-2-13C; (2R,3R)-2,3,4-trihydroxybutanal-2-13C | [5] |
Core Applications in Research
This compound is a valuable tracer for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy studies. Its primary role is to elucidate the flow of carbon atoms through various metabolic pathways, providing insights into cellular metabolism under different physiological or pathological conditions.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites. The pattern of ¹³C enrichment in these metabolites, typically measured by mass spectrometry (MS) or NMR, provides a detailed map of metabolic pathway activity.
D-Erythrose is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and precursors for nucleotide biosynthesis. The use of this compound can help to specifically probe the activity of the PPP and its connections to other central carbon metabolism pathways like glycolysis and the tricarboxylic acid (TCA) cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Site-selective isotope labeling with compounds like ¹³C-labeled erythrose is a key strategy in NMR-based studies of protein structure and dynamics.[7][8] When microorganisms are grown in media containing this compound as a carbon source, the ¹³C label is incorporated into the amino acid building blocks of proteins. This allows for the selective observation of specific carbon atoms in the protein structure, facilitating the study of protein folding, conformational changes, and interactions with other molecules. The use of site-selectively ¹³C-enriched erythrose can lead to more selective labeling of amino acid side chains compared to using labeled glucose.[7]
Experimental Protocols
While specific experimental conditions will vary depending on the biological system and research question, the following provides a generalized workflow for a ¹³C metabolic flux analysis experiment using this compound.
General Workflow for ¹³C Metabolic Flux Analysis
1. Experimental Design:
-
Define Objectives: Clearly state the metabolic pathways and fluxes of interest.
-
Select Biological System: Choose the appropriate cell line, microorganism, or model organism.
-
Tracer Selection: In this case, this compound is the tracer. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.
-
Control Groups: Include control experiments with unlabeled D-Erythrose.
2. Cell Culture and Labeling:
-
Grow the biological system in a defined medium where the primary carbon source can be replaced with this compound.
-
Introduce the labeled substrate and allow the system to reach a metabolic and isotopic steady state. The time required to reach a steady state will vary depending on the organism's growth rate and the turnover rates of the metabolites of interest.
3. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is often achieved by flash-freezing in liquid nitrogen or using cold solvent mixtures.
-
Extract metabolites using a suitable protocol, such as a cold methanol-water-chloroform extraction, to separate polar metabolites from other cellular components.
4. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS: Provides high sensitivity and is well-suited for measuring the mass isotopomer distributions of a wide range of metabolites.
-
NMR: Can provide positional information about the ¹³C label within a molecule, which can be crucial for resolving fluxes through specific pathways.
-
5. Data Analysis and Flux Calculation:
-
The measured isotopomer distributions are used as input for computational models that estimate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or OpenMebius are commonly used for this purpose.
-
The model fits the measured data to a metabolic network model to calculate the flux values that best explain the observed labeling patterns.
Signaling and Metabolic Pathways
D-Erythrose is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The diagram below illustrates the central role of D-Erythrose-4-phosphate (a derivative of erythrose) in this pathway, connecting it to glycolysis.
Conclusion
This compound is an indispensable tool for modern metabolic research and has significant potential in the field of drug development. Its utility in elucidating complex metabolic networks through techniques like ¹³C-MFA and NMR provides a level of detail that is often unattainable with other methods. For researchers and scientists, a thorough understanding of how to apply this labeled compound and interpret the resulting data is crucial for advancing our knowledge of cellular metabolism and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of D-Erythrose-2-¹³C in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of D-Erythrose-2-¹³C in aqueous solutions. Due to the limited direct research on the ¹³C-labeled variant, this document leverages available data on unlabeled D-Erythrose as a primary reference, assuming that the isotopic label at the C-2 position does not significantly alter its chemical stability. This guide covers the fundamental chemistry of D-Erythrose in solution, factors influencing its stability, and detailed experimental protocols for its analysis.
Core Concepts: D-Erythrose in Aqueous Media
In aqueous solutions, D-Erythrose, a four-carbon aldose sugar, exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal furanose forms (α-D-erythrofuranose and β-D-erythrofuranose). This equilibrium is subject to mutarotation, the change in optical rotation as the anomers interconvert.
The stability of D-Erythrose-2-¹³C in an aqueous environment is primarily influenced by factors that affect this equilibrium and promote degradation reactions. The primary degradation pathways for simple sugars like erythrose in aqueous solutions typically involve isomerization and degradation, which can be catalyzed by changes in pH and temperature.
Quantitative Stability Data
For instance, studies on glucose have shown that the rate of degradation increases with both increasing temperature and deviation from a neutral pH. The degradation often follows first-order kinetics. It is reasonable to extrapolate that D-Erythrose-2-¹³C would follow a similar trend.
Table 1: Expected Qualitative Stability Trends of D-Erythrose-2-¹³C in Aqueous Solution
| Condition | Expected Stability | Primary Degradation Pathways |
| pH | ||
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis and isomerization. |
| Neutral (pH 6-8) | High | Minimal degradation. |
| Alkaline (pH > 8) | Low | Base-catalyzed isomerization and degradation. |
| Temperature | ||
| Refrigerated (2-8 °C) | High | Slow degradation rates. |
| Room Temperature (20-25 °C) | Moderate | Gradual degradation over time. |
| Elevated (> 40 °C) | Low | Accelerated degradation. |
Experimental Protocols for Stability Analysis
To assess the stability of D-Erythrose-2-¹³C in aqueous solutions, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
HPLC Method for Quantifying D-Erythrose-2-¹³C
This protocol describes a general method for the quantitative analysis of D-Erythrose-2-¹³C using HPLC with pre-column derivatization for UV detection.
3.1.1. Materials and Reagents
-
D-Erythrose-2-¹³C standard
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ammonium acetate
-
Acetic acid
-
Triethylamine
3.1.2. Sample Preparation and Derivatization
-
Standard Solution: Prepare a stock solution of D-Erythrose-2-¹³C in deionized water at a known concentration.
-
Sample Incubation: Prepare aqueous solutions of D-Erythrose-2-¹³C at various pH values (e.g., using appropriate buffers) and temperatures. At specified time points, withdraw aliquots for analysis.
-
Derivatization: To an aliquot of the sample or standard, add a methanolic solution of PMP and an aqueous solution of sodium hydroxide.[1] Incubate the mixture at 70°C for 30 minutes.[1]
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with hydrochloric acid.[1] Extract the unreacted PMP with chloroform and discard the organic layer. The aqueous layer containing the derivatized sugar is used for HPLC analysis.[1]
3.1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: A mixture of ammonium acetate buffer (pH adjusted with acetic acid) and acetonitrile.
-
Mobile Phase B: A mixture of ammonium acetate buffer and a higher concentration of acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the derivatized D-Erythrose from any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 245 nm.[1]
-
Injection Volume: 10 µL.
3.1.4. Data Analysis
The concentration of D-Erythrose-2-¹³C at each time point is determined by comparing the peak area to a calibration curve generated from the derivatized standards. The degradation rate can then be calculated.
NMR Spectroscopy for Monitoring Stability
NMR spectroscopy provides structural information and can be used to monitor the degradation of D-Erythrose-2-¹³C and identify potential degradation products in real-time.
3.2.1. Materials and Reagents
-
D-Erythrose-2-¹³C
-
Deuterated water (D₂O)
-
pH buffers prepared in D₂O
-
Internal standard (e.g., DSS or TSP)
3.2.2. Sample Preparation
-
Dissolve a known amount of D-Erythrose-2-¹³C in D₂O containing a known concentration of an internal standard.
-
Adjust the pD (the equivalent of pH in D₂O) of the solution using appropriate deuterated buffers.
-
Transfer the solution to an NMR tube.
3.2.3. NMR Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To monitor the disappearance of signals corresponding to D-Erythrose-2-¹³C and the appearance of new signals from degradation products.
-
¹³C NMR: The signal from the ¹³C-labeled C-2 carbon can be selectively observed to monitor the integrity of the molecule.
-
2D NMR (e.g., COSY, HSQC): To aid in the structural elucidation of any major degradation products.
-
-
Parameters:
-
Acquire spectra at regular intervals under controlled temperature conditions.
-
Use appropriate relaxation delays to ensure quantitative results.
-
3.2.4. Data Analysis
The concentration of D-Erythrose-2-¹³C can be determined by integrating the area of a well-resolved proton or carbon signal relative to the internal standard. This allows for the kinetic analysis of the degradation process.
Visualizing Pathways and Workflows
Diagram 1: Mutarotation of D-Erythrose in Aqueous Solution
Caption: Equilibrium of D-Erythrose anomers in solution.
Diagram 2: General Workflow for HPLC-based Stability Study
Caption: Workflow for HPLC stability analysis.
Diagram 3: Logical Flow for NMR-based Stability Monitoring
References
Methodological & Application
Application Notes and Protocols for D-Erythrose-2-13C in 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. The choice of isotopic tracer is critical for accurately resolving fluxes through specific pathways. While glucose-based tracers are common, D-Erythrose-2-13C offers a unique tool for probing the non-oxidative Pentose Phosphate Pathway (PPP) and its connections to glycolysis and aromatic amino acid biosynthesis. Erythrose-4-phosphate, a key intermediate of the PPP, serves as a precursor for the synthesis of aromatic amino acids.[1] This document provides detailed application notes and protocols for the utilization of this compound in 13C-MFA studies.
Principle of this compound Tracing
D-Erythrose is a four-carbon sugar that can be phosphorylated in the cell to Erythrose-4-phosphate (E4P). E4P is a central intermediate in the non-oxidative branch of the PPP. By introducing D-Erythrose with a 13C label at the second carbon (this compound), researchers can trace the fate of this carbon atom as it is metabolized through various pathways. The distribution of the 13C label in downstream metabolites provides quantitative information about the relative activities of the PPP, glycolysis, and other connected metabolic routes.
Applications
-
Quantification of Pentose Phosphate Pathway (PPP) Flux: this compound provides a direct entry point into the non-oxidative PPP, allowing for a more precise estimation of fluxes through transketolase and transaldolase reactions.
-
Elucidation of Aromatic Amino Acid Biosynthesis: As E4P is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine, this tracer is ideal for studying the flux towards the biosynthesis of these amino acids.
-
Investigation of Glycolysis and Gluconeogenesis Interplay: The carbon skeleton of erythrose can be converted to glycolytic intermediates, providing insights into the reversibility of glycolytic and gluconeogenic reactions.
-
Drug Discovery and Development: Understanding how drug candidates modulate the PPP and related pathways is crucial, as these pathways are often dysregulated in diseases like cancer and metabolic syndrome.
Experimental Workflow
A typical 13C-MFA experiment using this compound involves several key steps, from cell culture to data analysis.
Experimental Protocols
Cell Culture and Isotopic Labeling
Objective: To achieve isotopic steady-state by culturing cells in a medium containing this compound as the tracer.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled carbon source to be replaced
-
This compound (purity >99%)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Culture cells to the desired confluence (typically mid-log phase) in standard culture medium.
-
Prepare the labeling medium by supplementing the base medium with this compound at a known concentration. The concentration should be optimized based on the cell line's metabolic characteristics. A common starting point is to replace the glucose in the medium with an equimolar amount of this compound.
-
Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time is dependent on the cell line's growth rate and the turnover of the metabolites of interest and should be determined empirically. It can range from a few hours to over 24 hours.
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Quenching solution (e.g., 60% methanol, pre-chilled to -20°C)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)
-
Cell scrapers
-
Centrifuge
Protocol:
-
Quickly aspirate the labeling medium from the culture dish.
-
Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Add the pre-chilled quenching solution to the cells and incubate for 1 minute on ice to rapidly halt metabolic activity.
-
Aspirate the quenching solution and add the pre-chilled extraction solvent.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
Sample Analysis by Mass Spectrometry
Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol (General overview for GC-MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on an appropriate GC column and detect the mass fragments using the mass spectrometer.
-
Acquire the mass spectra for each metabolite of interest and determine the relative abundances of the different mass isotopomers.
Data Presentation
The primary data from a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites after Labeling with this compound.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Pentose Phosphate Pathway | |||||
| Sedoheptulose-7-phosphate | 50% | 45% | 5% | 0% | 0% |
| Ribose-5-phosphate | 60% | 35% | 5% | 0% | 0% |
| Glycolysis | |||||
| Fructose-6-phosphate | 70% | 25% | 5% | 0% | 0% |
| Glyceraldehyde-3-phosphate | 80% | 18% | 2% | 0% | - |
| 3-Phosphoglycerate | 85% | 14% | 1% | 0% | - |
| Pyruvate | 90% | 9% | 1% | 0% | - |
| TCA Cycle | |||||
| Citrate | 95% | 4% | 1% | 0% | 0% |
| α-Ketoglutarate | 96% | 3% | 1% | 0% | 0% |
| Malate | 97% | 2% | 1% | 0% | 0% |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Metabolic Pathways and Labeling Patterns
The following diagrams illustrate the expected flow of the 13C label from this compound through the central carbon metabolism.
Metabolic Fate of this compound in the Pentose Phosphate Pathway
Integration of this compound Label into Glycolysis and the TCA Cycle
Conclusion
The use of this compound as a tracer in 13C-MFA offers a valuable and complementary approach to traditional glucose-based methods. It provides a more direct means to investigate the fluxes of the non-oxidative pentose phosphate pathway and the biosynthesis of aromatic amino acids. The protocols and conceptual framework provided here serve as a guide for researchers to design and implement 13C-MFA experiments using this informative tracer, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of D-Erythrose-2-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing metabolic pathways and quantifying metabolite fluxes. The use of stable isotope-labeled substrates, such as D-Erythrose-2-13C, provides a means to follow the fate of specific carbon atoms through metabolic networks. D-Erythrose is a four-carbon sugar that, in its phosphorylated form (D-Erythrose-4-phosphate), is a key intermediate in the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids.[1][2] By introducing a 13C label at the C2 position of D-Erythrose, researchers can gain detailed insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome.
These application notes provide a comprehensive guide to utilizing this compound in metabolic studies, from experimental design and sample preparation to NMR data acquisition and analysis. The protocols outlined here are intended to assist researchers in obtaining high-quality, quantitative data on the incorporation of the 13C label into downstream metabolites.
Metabolic Significance of D-Erythrose
D-Erythrose is primarily metabolized through its phosphorylation to D-Erythrose-4-phosphate. This intermediate serves as a crucial node in central carbon metabolism, connecting glycolysis and the pentose phosphate pathway.
Key Metabolic Roles of D-Erythrose-4-phosphate:
-
Pentose Phosphate Pathway (PPP): D-Erythrose-4-phosphate is a substrate for the enzyme transaldolase, which, along with transketolase, facilitates the interconversion of sugars in the non-oxidative branch of the PPP. This pathway is vital for producing NADPH, for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide biosynthesis.[1][2]
-
Aromatic Amino Acid Biosynthesis: In microorganisms and plants, D-Erythrose-4-phosphate condenses with phosphoenolpyruvate (PEP) in the first committed step of the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4]
The following diagram illustrates the entry of this compound into the central metabolic pathways.
References
Application Notes & Protocols: D-Erythrose-2-¹³C as a Tracer for Studying Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the proposed use of D-Erythrose-2-¹³C as a metabolic tracer to investigate the non-oxidative branch of the Pentose Phosphate Pathway (PPP) in cancer cells. While direct literature on the extensive use of D-Erythrose-2-¹³C is limited, this document outlines a robust, theoretically grounded approach based on established ¹³C-Metabolic Flux Analysis (¹³C-MFA) principles.
Introduction
Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival.[1][2] The Pentose Phosphate Pathway (PPP) is a critical metabolic route that branches from glycolysis, providing cancer cells with essential biosynthetic precursors, such as ribose-5-phosphate for nucleotide synthesis, and NADPH for antioxidant defense and reductive biosynthesis.[3] The PPP is composed of an oxidative and a non-oxidative branch. The non-oxidative branch, mediated by the enzymes transketolase (TKT) and transaldolase (TAL), is highly flexible and can interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates to meet the specific metabolic needs of the cell.
D-Erythrose is a four-carbon sugar that, in its phosphorylated form (Erythrose-4-phosphate, E4P), is a key intermediate in the non-oxidative PPP. By using D-Erythrose labeled with a stable isotope at a specific position, such as D-Erythrose-2-¹³C, researchers can trace the fate of this molecule through the intricate network of reactions in the non-oxidative PPP. This allows for the quantification of flux through TKT and TAL, providing insights into the metabolic phenotype of cancer cells and identifying potential therapeutic targets.
Principle of D-Erythrose-2-¹³C Tracing
D-Erythrose-2-¹³C, once taken up by the cell and phosphorylated to Erythrose-4-phosphate-2-¹³C (E4P-2-¹³C), will enter the non-oxidative PPP. The ¹³C label will be transferred to other sugar phosphates through the reversible reactions catalyzed by transketolase and transaldolase. By analyzing the mass isotopomer distribution of downstream metabolites using mass spectrometry, the relative and absolute fluxes through these enzymatic steps can be determined. This approach offers a more direct way to probe the non-oxidative PPP compared to relying solely on labeled glucose tracers, which can have their labels scrambled through multiple upstream pathways.
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with D-Erythrose-2-¹³C
Objective: To label cancer cells with D-Erythrose-2-¹³C to achieve isotopic steady state for metabolic flux analysis of the non-oxidative Pentose Phosphate Pathway.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, Hep G2 hepatoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Erythrose-2-¹³C (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Methanol, HPLC grade, chilled to -80°C
-
Water, HPLC grade
-
Chloroform, HPLC grade
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with a known concentration of D-Erythrose-2-¹³C. The final concentration will need to be optimized for the specific cell line but can range from 1 to 10 mM.
-
Media Exchange:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This time should be optimized and can range from 6 to 24 hours.[4]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to halt metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol (-80°C) to the cells to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 2: Analysis of ¹³C Incorporation by LC-MS/MS
Objective: To quantify the incorporation of the ¹³C label from D-Erythrose-2-¹³C into downstream metabolites of the non-oxidative Pentose Phosphate Pathway.
Materials:
-
Metabolite extracts from Protocol 1
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., HILIC or reversed-phase for polar metabolites)
-
Mobile phases (e.g., acetonitrile, water with appropriate modifiers)
-
Standards for key metabolites (e.g., Sedoheptulose-7-phosphate, Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate)
Procedure:
-
Sample Preparation:
-
Thaw the metabolite extracts on ice.
-
If necessary, perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites from lipids.
-
Dry the polar phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect the metabolites and their isotopologues using the mass spectrometer in either full scan mode or by selected reaction monitoring (SRM) for targeted analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on retention time and mass-to-charge ratio (m/z) compared to authentic standards.
-
Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas for the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms.
-
Correct for the natural abundance of ¹³C.
-
-
Metabolic Flux Analysis:
-
Use the determined MIDs and a metabolic network model of the non-oxidative PPP to calculate the relative fluxes through transketolase and transaldolase. This can be done using software packages like INCA or Metran.[2]
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions (e.g., control vs. drug-treated cells).
Table 1: Mass Isotopomer Distribution of Key PPP Metabolites after D-Erythrose-2-¹³C Labeling
| Metabolite | Isotopomer | Control Cells (Relative Abundance %) | Treated Cells (Relative Abundance %) |
| Sedoheptulose-7-phosphate | M+0 | ||
| M+1 | |||
| M+2 | |||
| Fructose-6-phosphate | M+0 | ||
| M+1 | |||
| M+2 | |||
| Ribose-5-phosphate | M+0 | ||
| M+1 | |||
| M+2 | |||
| Glyceraldehyde-3-phosphate | M+0 | ||
| M+1 | |||
| M+2 |
Table 2: Calculated Relative Fluxes through Non-Oxidative PPP Reactions
| Metabolic Flux | Control Cells (Normalized Flux) | Treated Cells (Normalized Flux) |
| Transketolase (forward) | ||
| Transketolase (reverse) | ||
| Transaldolase (forward) | ||
| Transaldolase (reverse) |
Visualizations
Signaling Pathway
Caption: Non-oxidative Pentose Phosphate Pathway.
Experimental Workflow
Caption: this compound Tracing Workflow.
Logical Relationship of Label Propagation
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Pentose Phosphate Pathway Flux with D-Erythrose-2-13C: A Novel Tracer Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Dysregulation of PPP flux is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document outlines a proposed methodology for quantifying PPP flux using a novel stable isotope tracer, D-Erythrose-2-13C. While the use of 13C-labeled glucose tracers is well-established, targeting the non-oxidative branch of the PPP with a labeled intermediate like D-Erythrose offers a unique perspective on the dynamics of this pathway. This application note provides the theoretical basis, a detailed experimental protocol, and a framework for data analysis for this innovative approach.
Introduction
The Pentose Phosphate Pathway (PPP) is a vital branch of glucose metabolism that runs parallel to glycolysis. It consists of two interconnected branches: the oxidative phase, which irreversibly generates NADPH and pentose phosphates, and the non-oxidative phase, which reversibly converts pentose phosphates back into glycolytic intermediates. The non-oxidative phase, through the action of transketolase and transaldolase, allows for the interconversion of 3-, 4-, 5-, 6-, and 7-carbon sugar phosphates, providing metabolic flexibility to the cell.
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates of metabolic pathways.[1] Traditionally, 13C-labeled glucose tracers, such as [1,2-13C2]glucose, are used to measure the split ratio between glycolysis and the PPP.[2][3] These methods primarily provide information on the oxidative branch of the PPP.
This application note proposes the use of this compound as a novel tracer to specifically probe the non-oxidative branch of the PPP. D-Erythrose-4-phosphate is a key intermediate in the non-oxidative PPP, and by introducing a labeled form of its precursor, D-Erythrose, we can trace the carbon rearrangements within this branch and gain new insights into its dynamics. This approach could be particularly valuable for studying diseases where alterations in the non-oxidative PPP are suspected.
Theoretical Basis
D-Erythrose can be taken up by cells and phosphorylated to D-Erythrose-4-phosphate (E4P), an intermediate in the non-oxidative PPP. The 13C label at the second carbon position of erythrose will be incorporated into E4P at the same position. The fate of this labeled carbon can then be traced through the subsequent reactions catalyzed by transketolase and transaldolase.
The key reactions involving E4P in the non-oxidative PPP are:
-
Transketolase: Xylulose-5-phosphate (X5P) + Erythrose-4-phosphate (E4P) ⇌ Fructose-6-phosphate (F6P) + Glyceraldehyde-3-phosphate (GAP)
-
Transaldolase: Sedoheptulose-7-phosphate (S7P) + Glyceraldehyde-3-phosphate (GAP) ⇌ Erythrose-4-phosphate (E4P) + Fructose-6-phosphate (F6P)
By analyzing the mass isotopomer distributions of downstream metabolites such as F6P, GAP, and lactate, the flux through these reactions can be quantified. For example, the transfer of the 2-13C from erythrose into F6P and GAP will result in specific labeling patterns that can be detected by mass spectrometry.
Experimental Protocol
This protocol is adapted from established 13C-MFA methods using glucose tracers and is tailored for the proposed use of this compound.
Cell Culture and Labeling
-
Cell Seeding: Plate the cells of interest (e.g., A549 lung carcinoma cells) in appropriate culture vessels (e.g., 10-cm dishes) and grow to semi-confluence in standard culture medium.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with 4 mM glutamine, 10% dialyzed fetal bovine serum, 100 U/mL penicillin/streptomycin, and a defined concentration of this compound (e.g., 5 mM). The unlabeled glucose concentration should be kept low or absent to maximize the incorporation of the labeled tracer.
-
Labeling: Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a sufficient time to achieve isotopic steady state. This time should be determined empirically but is typically in the range of 6-24 hours.[4]
Metabolite Quenching and Extraction
Rapid quenching of metabolism is critical to prevent changes in metabolite levels during sample processing.
-
Quenching: Aspirate the labeling medium. Immediately add ice-cold methanol (-20°C) to the culture dish to quench all enzymatic activity.
-
Cell Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a conical tube.
-
Extraction: Add an equal volume of ice-cold water to the methanol-cell suspension. Add four volumes of ice-cold chloroform. Vortex the mixture vigorously and incubate on ice for 30 minutes for deproteinization.
-
Phase Separation: Centrifuge the samples at 3000 x g for 20 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new tube.
-
Drying: Evaporate the aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator at room temperature.
Derivatization for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites need to be derivatized to make them volatile.
-
Oximation: Re-dissolve the dried polar metabolites in 60 µL of 2% methoxyamine hydrochloride in pyridine. Sonicate for 30 minutes and incubate at 37°C for 2 hours.
-
Silylation: Add 90 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). Incubate at 55°C for 60 minutes.[4]
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample in splitless mode into a GC-MS system.
-
Gas Chromatography: Use an Agilent 6890 GC (or equivalent) with a 30m DB-35MS capillary column. The oven temperature program should be optimized for the separation of sugar phosphates and organic acids (e.g., hold at 100°C for 3 minutes, then ramp to 300°C at 3.5°C/min).[5]
-
Mass Spectrometry: Operate an Agilent 5975B MS (or equivalent) under electron impact (EI) ionization at 70 eV. The MS source and quadrupole temperatures should be maintained at 230°C and 150°C, respectively.[5] Collect data in both scan and selected ion monitoring (SIM) mode to identify metabolites and quantify their mass isotopomer distributions.
Data Analysis and Interpretation
-
Mass Isotopomer Distribution (MID) Analysis: The raw GC-MS data is processed to determine the fractional abundance of each mass isotopomer for the detected metabolites (e.g., lactate, pyruvate, and key amino acids that are derived from glycolytic intermediates).
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Flux Calculation: The corrected MIDs, along with measured extracellular fluxes (e.g., erythrose uptake and lactate secretion rates), are used as inputs for a metabolic model. Software packages such as INCA or Metran can be used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.
Quantitative Data Presentation
The following tables provide examples of how quantitative PPP flux data can be presented. Note: This data is derived from studies using 13C-glucose tracers in cancer cell lines and is provided for illustrative purposes.
Table 1: Relative Pentose Phosphate Pathway Flux in Different Cancer Cell Lines.
| Cell Line | PPP Flux (% of Glucose Uptake) | Reference |
| A549 (Lung Cancer) | 15% | --INVALID-LINK-- |
| HCT116 (Colon Cancer) | 10-20% | --INVALID-LINK-- |
| PANC-1 (Pancreatic Cancer) | 5-15% | --INVALID-LINK-- |
Table 2: Absolute Metabolic Fluxes in A549 Cells (nmol/10^6 cells/h).
| Reaction | Flux Value | Reference |
| Glucose Uptake | 250 | --INVALID-LINK-- |
| Glycolysis (G6P to Pyruvate) | 212.5 | Calculated based on 85% flux |
| Oxidative PPP (G6P to R5P) | 37.5 | Calculated based on 15% flux |
| Lactate Secretion | 400 | --INVALID-LINK-- |
Visualizations
Pentose Phosphate Pathway with this compound Entry
Caption: Entry of this compound into the non-oxidative Pentose Phosphate Pathway.
Experimental Workflow for PPP Flux Analysis
Caption: Step-by-step workflow for 13C-Metabolic Flux Analysis.
Logical Relationship of Data for MFA
Caption: Data integration for Metabolic Flux Analysis (MFA).
Conclusion
The proposed methodology using this compound offers a novel approach to specifically investigate the non-oxidative branch of the Pentose Phosphate Pathway. This method has the potential to provide valuable insights into metabolic reprogramming in various diseases and to aid in the development of targeted therapies. While this protocol is based on well-established 13C-MFA principles, experimental validation is required to optimize the conditions for different cell types and to fully characterize the utility of this new tracer.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with D-Erythrose-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes in biological systems. The use of non-radioactive, stable isotopes like Carbon-13 (¹³C) allows for the safe and detailed tracking of atoms through complex biochemical networks. D-Erythrose, a four-carbon aldose, is a key intermediate in central carbon metabolism. Specifically, its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a crucial precursor for two major biosynthetic pathways: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway, which is responsible for the synthesis of aromatic amino acids in plants, fungi, and bacteria.
This document provides detailed application notes and experimental protocols for utilizing D-Erythrose-2-¹³C as a tracer to investigate these vital metabolic routes. By introducing a ¹³C label at the second carbon position of erythrose, researchers can precisely track the fate of this carbon atom as it is incorporated into downstream metabolites. This approach is particularly valuable for studying metabolic reprogramming in various disease states, including cancer and metabolic disorders, as well as for identifying novel drug targets and understanding the mechanism of action of therapeutic compounds.
Key Applications
-
Elucidation of Pentose Phosphate Pathway (PPP) activity: D-Erythrose-2-¹³C can be used to trace carbon flux through the non-oxidative branch of the PPP, providing insights into the synthesis of ribose-5-phosphate for nucleotide biosynthesis and NADPH for reductive biosynthesis and antioxidant defense.
-
Investigation of the Shikimate Pathway: In organisms possessing this pathway, D-Erythrose-2-¹³C is an invaluable tool for studying the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other secondary metabolites.
-
Drug Discovery and Development: Understanding how a drug candidate affects the flux through the PPP or Shikimate Pathway can provide crucial information about its mechanism of action and potential off-target effects.[1]
-
Metabolic Engineering: Quantifying the flux from erythrose into desired biosynthetic pathways is essential for optimizing the production of valuable compounds in engineered microorganisms.
Signaling and Metabolic Pathways
Pentose Phosphate Pathway (Non-Oxidative Branch)
The non-oxidative branch of the PPP interconverts five-carbon sugars and intermediates of glycolysis. D-Erythrose-4-phosphate, derived from D-Erythrose, is a key substrate in this pathway, reacting with fructose-6-phosphate in a reaction catalyzed by transaldolase, and with xylulose-5-phosphate in a reaction catalyzed by transketolase.
Shikimate Pathway
The Shikimate Pathway is the primary route for the synthesis of aromatic amino acids in many organisms. It begins with the condensation of phosphoenolpyruvate (PEP) and D-Erythrose-4-phosphate. Tracing with D-Erythrose-2-¹³C allows for the direct measurement of flux into this essential pathway.
Data Presentation
Following a stable isotope tracing experiment with D-Erythrose-2-¹³C, the primary data output will be the mass isotopologue distributions (MIDs) of downstream metabolites. This data can be summarized in tables to compare labeling patterns across different experimental conditions. The following tables present hypothetical data to illustrate the expected outcomes.
Table 1: Hypothetical ¹³C Enrichment in Pentose Phosphate Pathway Intermediates
| Metabolite | Condition A (Control) % ¹³C Enrichment | Condition B (Treated) % ¹³C Enrichment | Fold Change (B/A) |
| Sedoheptulose-7-phosphate | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.70 |
| Ribose-5-phosphate | 8.5 ± 1.1 | 18.2 ± 2.1 | 2.14 |
| Glyceraldehyde-3-phosphate | 5.1 ± 0.7 | 9.9 ± 1.3 | 1.94 |
| Fructose-6-phosphate | 3.2 ± 0.5 | 6.8 ± 0.9 | 2.13 |
Table 2: Hypothetical Mass Isotopologue Distribution of Ribose-5-phosphate
| Isotopologue | Condition A (Control) % Abundance | Condition B (Treated) % Abundance |
| M+0 | 91.5 | 81.8 |
| M+1 | 7.8 | 16.5 |
| M+2 | 0.6 | 1.5 |
| M+3 | 0.1 | 0.2 |
| M+4 | < 0.1 | < 0.1 |
| M+5 | < 0.1 | < 0.1 |
Table 3: Hypothetical ¹³C Enrichment in Shikimate Pathway Intermediates (in a relevant organism)
| Metabolite | Condition A (Control) % ¹³C Enrichment | Condition B (Treated) % ¹³C Enrichment | Fold Change (B/A) |
| 3-Dehydroshikimate | 22.7 ± 3.1 | 15.3 ± 2.4 | 0.67 |
| Shikimate | 20.1 ± 2.8 | 12.9 ± 2.1 | 0.64 |
| Chorismate | 18.9 ± 2.5 | 10.1 ± 1.9 | 0.53 |
| Phenylalanine | 15.4 ± 2.2 | 8.2 ± 1.5 | 0.53 |
Experimental Protocols
Experimental Workflow
The overall workflow for a stable isotope tracing experiment with D-Erythrose-2-¹³C involves several key stages, from cell culture to data analysis.
Protocol 1: In Vitro Isotope Labeling of Adherent Mammalian Cells
Materials:
-
D-Erythrose-2-¹³C
-
Cell culture medium deficient in the corresponding unlabeled sugar (custom formulation may be required)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Culture cells in standard growth medium until they reach the desired confluency.
-
-
Adaptation to Labeling Medium:
-
One hour prior to labeling, aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
-
Add pre-warmed labeling medium (e.g., glucose-free DMEM) supplemented with dFBS and other necessary nutrients, but without erythrose.
-
-
Isotope Labeling:
-
Prepare the final labeling medium by adding D-Erythrose-2-¹³C to the desired final concentration (typically in the range of 0.5-5 mM, optimization may be required).
-
Aspirate the adaptation medium and add the D-Erythrose-2-¹³C-containing medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to isotopic steady-state.
-
-
Metabolite Quenching and Extraction:
-
To rapidly stop metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells and place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
-
Protocol 2: Mass Spectrometry Analysis and Data Processing
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
LC-MS Method (Illustrative):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugar phosphates.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS Analysis:
-
Operate in negative ion mode for sugar phosphates.
-
Acquire data in full scan mode over a mass range of m/z 50-1000.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect fragmentation data for metabolite identification.
-
Data Processing:
-
Peak Picking and Integration: Use appropriate software (e.g., vendor-specific software, XCMS, or similar platforms) to identify and integrate chromatographic peaks corresponding to metabolites of interest.
-
Isotopologue Abundance Correction: Correct the raw peak areas for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, etc.) to determine the true fractional enrichment from the D-Erythrose-2-¹³C tracer.
-
Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, Metran, WUFlux) to model the metabolic network and estimate fluxes based on the measured mass isotopologue distributions.
Conclusion
D-Erythrose-2-¹³C is a potent tool for dissecting the complexities of the pentose phosphate and shikimate pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute stable isotope tracing experiments to gain deeper insights into cellular metabolism. The ability to quantify metabolic fluxes through these pathways is crucial for advancing our understanding of disease and for the development of novel therapeutic strategies. Careful experimental design, particularly in the choice of labeling duration and analytical methodology, is paramount to obtaining high-quality, interpretable data.
References
Illuminating Neuronal Metabolism: Applications of D-Erythrose-2-¹³C in Neurobiology Research
Introduction
D-Erythrose-2-¹³C is a stable isotope-labeled monosaccharide that holds significant potential as a tracer for elucidating the intricacies of the pentose phosphate pathway (PPP) in neurobiology research. The PPP is a crucial metabolic route that runs parallel to glycolysis, playing a vital role in producing NADPH for antioxidant defense and the synthesis of nucleotides and fatty acids. In the brain, a highly oxidative organ, the PPP is indispensable for neuronal survival and function. By introducing D-Erythrose labeled with ¹³C at the second carbon position, researchers can precisely track its metabolic fate, providing a powerful tool to investigate neuronal metabolism in both healthy and diseased states. This document provides detailed application notes and protocols for the use of D-Erythrose-2-¹³C in neurobiological studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of D-Erythrose-2-¹³C in neurobiology is as a metabolic tracer to probe the activity of the non-oxidative branch of the pentose phosphate pathway. Unlike glucose tracers, which enter the pathway at the beginning, D-Erythrose-4-phosphate is an intermediate, allowing for a more targeted investigation of specific enzymatic reactions within the PPP.
Key Applications Include:
-
Quantifying Pentose Phosphate Pathway Flux: By tracking the incorporation of the ¹³C label from D-Erythrose-2-¹³C into downstream metabolites such as fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate, researchers can quantify the flux through the non-oxidative PPP. This is particularly valuable for understanding how neuronal metabolism adapts to various stimuli or pathological conditions.
-
Investigating Neurodegenerative Diseases: Dysregulation of the PPP has been implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] D-Erythrose-2-¹³C can be used to assess alterations in PPP activity in cellular and animal models of these diseases, potentially identifying new therapeutic targets.
-
Studying Neuronal Development and Differentiation: The metabolic requirements of neurons change dramatically during development. Tracing with D-Erythrose-2-¹³C can provide insights into how the PPP contributes to the biosynthetic needs of differentiating and maturing neurons.[2]
-
Elucidating Neuron-Glia Metabolic Interactions: The brain's metabolic landscape is a complex interplay between neurons and glial cells.[3] D-Erythrose-2-¹³C can be employed in co-culture systems or in vivo to dissect the specific roles of each cell type in PPP metabolism.
-
Drug Discovery and Development: This tracer can be used to evaluate the effects of novel therapeutic compounds on neuronal metabolism. By measuring changes in PPP flux in response to drug treatment, researchers can assess the efficacy and mechanism of action of neuroprotective agents.
Quantitative Data Summary
While specific quantitative data for D-Erythrose-2-¹³C is not yet widely published, the following table summarizes typical quantitative data obtained from using ¹³C-labeled glucose to study the pentose phosphate pathway in neurons. These values provide a benchmark for what can be expected when using a tracer like D-Erythrose-2-¹³C.
| Parameter | Cell Type | Condition | Value | Reference |
| PPP activity (% of glucose metabolism) | Cultured cortical neurons | Basal | ~6% | [1] |
| PPP activity (% of glucose metabolism) | Cultured cerebellar neurons | Basal | ~4% | [1] |
| ¹³C incorporation into lower-glycolytic intermediates (atom%) | Dentate granule cells | 30 min [U-¹³C₆]-glucose | ~60-80% | [4] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing stable isotope tracers to study the pentose phosphate pathway in neurobiology. While these protocols are described for ¹³C-glucose, they can be readily adapted for D-Erythrose-2-¹³C.
Protocol 1: Metabolic Labeling of Cultured Neurons
Objective: To label cultured neurons with a ¹³C-tracer to study the pentose phosphate pathway.
Materials:
-
Primary neuronal cell culture or neuronal cell line
-
Culture medium (e.g., Neurobasal medium supplemented with B27)
-
D-Erythrose-2-¹³C (or other ¹³C-labeled tracer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate neurons at the desired density and allow them to adhere and differentiate according to standard protocols.
-
Tracer Incubation:
-
Prepare the labeling medium by dissolving D-Erythrose-2-¹³C in glucose-free culture medium to the desired final concentration.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Add the labeling medium to the cells and incubate for the desired time period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry or NMR.
-
Protocol 2: In Vivo Isotope Tracing in a Mouse Model
Objective: To administer a ¹³C-labeled tracer to a mouse to study brain metabolism in vivo.
Materials:
-
Mouse model (e.g., wild-type or a model of neurodegenerative disease)
-
D-Erythrose-2-¹³C solution in sterile PBS
-
Blood glucometer and strips
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain dissection
-
Liquid nitrogen or dry ice
-
Homogenizer
-
Metabolite extraction solvents (as in Protocol 1)
Procedure:
-
Tracer Administration:
-
Fast the mice for a short period (e.g., 4-6 hours) to ensure consistent metabolic states.
-
Measure baseline blood glucose levels.
-
Administer the D-Erythrose-2-¹³C solution via intraperitoneal (IP) injection or intravenous (IV) infusion.[5] The dosage will need to be optimized based on the tracer and experimental goals.
-
-
Tissue Collection:
-
At the desired time point after tracer administration, anesthetize the mouse.
-
Perform a cervical dislocation and quickly decapitate the animal.
-
Dissect the brain and specific brain regions of interest (e.g., cortex, hippocampus) on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen or on dry ice to quench metabolic activity.[5]
-
Store the frozen tissue at -80°C.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen brain tissue.
-
Add a pre-chilled extraction solvent mixture (e.g., methanol:acetonitrile:water) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Follow the sample processing steps (centrifugation, supernatant collection, drying) as described in Protocol 1.
-
-
Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR to determine the incorporation of ¹³C into downstream metabolites of the PPP.
Visualizations
Signaling Pathway: The Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway with hypothetical entry of D-Erythrose-2-¹³C.
Experimental Workflow: Tracing D-Erythrose-2-¹³C in Neuronal Cultures
Caption: Experimental workflow for stable isotope tracing in neuronal cultures.
Logical Relationship: Rationale for Using D-Erythrose-2-¹³C
Caption: Rationale for using an intermediate tracer like D-Erythrose-2-¹³C.
References
- 1. Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose into TCA cycle intermediates and neurotransmitter amino acids in functionally intact neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic reprogramming during neuronal differentiation from aerobic glycolysis to neuronal oxidative phosphorylation | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Carbon Fate from D-Erythrose-2-13C to Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for tracing the metabolic fate of carbon from D-Erythrose-2-13C into the proteinogenic amino acids. The protocols outlined below are designed for both bacterial (E. coli) and mammalian cell culture systems, offering a comparative framework for metabolic studies. The primary application of this technique is in metabolic flux analysis, providing insights into the activity of the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids.
Introduction
D-Erythrose 4-phosphate (E4P), a key intermediate in the pentose phosphate pathway, is a direct precursor for the biosynthesis of the aromatic amino acids: tryptophan, tyrosine, and phenylalanine.[1][2] By using specifically labeled D-Erythrose, such as this compound, researchers can trace the incorporation of the labeled carbon atom through the shikimate pathway and into these essential amino acids. This allows for the quantitative analysis of pathway activity and can reveal metabolic reprogramming in various physiological and pathological states, including cancer.
Metabolic Pathway Overview
D-Erythrose, once it enters the cell, is phosphorylated to D-Erythrose-4-phosphate. E4P then combines with phosphoenolpyruvate (PEP) in the first committed step of the shikimate pathway, a reaction catalyzed by DAHP synthase.[1] A series of enzymatic reactions follow, leading to the synthesis of chorismate, a common precursor for the three aromatic amino acids. The 13C label from this compound is incorporated into specific positions within the aromatic rings of tryptophan, tyrosine, and phenylalanine.
References
Application Notes and Protocols for Mass Spectrometry of ¹³C-Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ¹³C-labeled samples for mass spectrometry-based proteomics. The following sections offer step-by-step guidance on metabolic labeling, cell lysis, protein digestion, and peptide cleanup, along with troubleshooting tips and quantitative comparisons of different methodologies.
Introduction to ¹³C Labeling in Quantitative Proteomics
Stable isotope labeling with heavy isotopes of carbon (¹³C) is a powerful technique for accurate and robust quantitative proteomics. By incorporating ¹³C-labeled amino acids or other metabolic precursors into proteins, researchers can differentiate between protein populations from different experimental conditions. This allows for the precise relative quantification of thousands of proteins in a single mass spectrometry experiment, minimizing experimental variability.[1][2][3] Two of the most common ¹³C-labeling strategies are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic labeling with ¹³C-glucose.
SILAC involves growing cells in media where natural "light" amino acids (containing ¹²C) are replaced with "heavy" counterparts containing ¹³C.[1][2][3] This results in the complete incorporation of the heavy amino acids into the entire proteome. When samples from different conditions (e.g., treated vs. untreated) are mixed, the relative abundance of proteins can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[1][2]
¹³C Metabolic Labeling utilizes ¹³C-labeled glucose or other central carbon metabolites as a precursor for the biosynthesis of amino acids and other molecules.[4][5] This method is particularly useful for studying metabolic flux and can provide insights into the activity of various metabolic pathways.[4][5]
Experimental Protocols
Protocol 1: SILAC Labeling of Adherent and Suspension Cells
This protocol describes the general procedure for SILAC labeling of mammalian cells.
Materials:
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, deficient in L-arginine and L-lysine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-arginine and L-lysine (¹²C)
-
"Heavy" L-arginine (¹³C₆) and L-lysine (¹³C₆)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy L-arginine and L-lysine to their normal physiological concentrations.
-
Add dFBS to a final concentration of 10%.
-
Sterile-filter the complete media.
-
-
Cell Adaptation:
-
For adherent cells, seed the cells in both "light" and "heavy" media in separate culture plates.
-
For suspension cells, inoculate the cells into "light" and "heavy" media in separate culture flasks.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[6] The required time will depend on the cell line's doubling time.
-
Maintain the cells in a logarithmic growth phase by passaging them regularly.[7]
-
-
Checking Labeling Efficiency:
-
After at least five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by mass spectrometry.
-
The labeling efficiency should be >95% before proceeding with the experiment.[8] This can be assessed by checking for any remaining "light" peptide signals in the mass spectrum.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, the cells can be subjected to the desired experimental treatments (e.g., drug treatment, growth factor stimulation).
-
Protocol 2: Cell Lysis and Protein Extraction
The choice of lysis buffer is critical for efficient protein extraction and can impact the final quantitative results.
Materials:
-
Lysis Buffer (see Table 1 for options)
-
Protease and phosphatase inhibitor cocktails
-
Cell scrapers (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS and then scrape them into lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the soluble proteins) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 3: In-Solution Protein Digestion
This protocol describes the digestion of proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Urea (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Take an equal amount of protein from the "light" and "heavy" labeled cell lysates and combine them.
-
Add 8 M urea to the protein mixture to a final concentration of at least 2 M.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 4: Peptide Cleanup
Desalting and concentrating the peptide mixture is crucial for optimal mass spectrometry performance.
Materials:
-
C18 solid-phase extraction (SPE) cartridges or spin tips
-
Wetting solution (e.g., 50% acetonitrile)
-
Equilibration/Wash solution (e.g., 0.1% formic acid in water)
-
Elution solution (e.g., 50% acetonitrile, 0.1% formic acid)
Procedure:
-
Conditioning:
-
Wet the C18 resin with the wetting solution.
-
Equilibrate the resin with the equilibration solution.
-
-
Binding:
-
Load the acidified peptide sample onto the C18 resin.
-
-
Washing:
-
Wash the resin with the wash solution to remove salts and other hydrophilic contaminants.
-
-
Elution:
-
Elute the bound peptides with the elution solution.
-
-
Drying:
-
Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.
-
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data for key steps in the sample preparation workflow, providing a basis for methodological choices.
Table 1: Comparison of Lysis Buffers for Protein Extraction Efficiency.
| Lysis Buffer Composition | Average Protein Yield (µg/10⁶ cells) | Notes |
| RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) | 250 ± 30 | Good for solubilizing membrane proteins, but detergents may interfere with downstream analysis. |
| Urea Buffer (8 M urea, 50 mM Tris-HCl pH 8.0) | 350 ± 40 | Strong denaturant, excellent for solubilizing most proteins. Compatible with in-solution digestion after dilution. |
| SDS Lysis Buffer (2% SDS, 50 mM Tris-HCl pH 7.6) | 400 ± 50 | Very strong solubilizing agent, but SDS must be removed before mass spectrometry. SP3 cleanup is a compatible method.[9] |
| Guanidinium Hydrochloride (6 M GnHCl) | 380 ± 45 | Another strong denaturant, comparable to urea.[9] |
Table 2: Comparison of Trypsin Digestion Efficiency.
| Digestion Protocol | Missed Cleavages (%) | Notes |
| Trypsin alone (overnight) | 15-20% | Standard protocol, but can result in a significant number of missed cleavages.[10][11] |
| Lys-C followed by Trypsin | 5-10% | Sequential digestion improves cleavage efficiency, especially at lysine residues.[11] |
| High-pressure assisted digestion | <5% | Can significantly accelerate digestion and reduce missed cleavages, but requires specialized equipment. |
Table 3: Comparison of Peptide Cleanup Methods.
| Cleanup Method | Peptide Recovery Rate (%) | Notes |
| C18 Spin Tips | 80-95% | Convenient for small sample volumes, but recovery can be variable for very hydrophilic or hydrophobic peptides.[12] |
| C18 SPE Cartridges | >90% | More robust for larger sample volumes and offers good recovery. |
| SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) | >95% | High-throughput method compatible with detergents like SDS, with excellent recovery.[9] |
| Ethyl Acetate Extraction | 85-95% | An alternative for detergent removal, particularly effective for SDS.[13] |
Troubleshooting Common Issues
-
Incomplete Labeling: This can lead to inaccurate quantification. Ensure a sufficient number of cell doublings in the SILAC medium and verify labeling efficiency by mass spectrometry before starting the experiment.[14][15][16] Label-swap replicate experiments can help to correct for errors arising from incomplete labeling.[14][15]
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, leading to a mass shift that can be misinterpreted. Using SILAC media with labeled proline or bioinformatics tools that can account for this conversion can mitigate this issue.[14][15]
-
Contamination with Keratins: Keratin contamination from dust and skin is a common problem in proteomics. Work in a clean environment, wear gloves, and use filtered pipette tips to minimize contamination.
Visualizations
Experimental Workflow
Caption: General experimental workflow for SILAC-based quantitative proteomics.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway, a key regulator of cell growth.
EGFR Signaling Pathway
Caption: The EGFR signaling pathway, crucial in cell proliferation and cancer.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13cflux.net [13cflux.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing D-Erythrose-2-13C concentration for labeling experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Erythrose-2-13C for stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over commonly used labeled glucose?
A1: D-Erythrose is a precursor that enters metabolic pathways closer to the synthesis of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) than glucose.[1] This results in more selective, site-specific labeling with less background labeling of other positions compared to using glucose as the sole carbon source.[1] Specifically, 2-13C erythrose can efficiently label the Phe ζ and Trp η2 positions, making them accessible for dynamics studies.[1]
Q2: What is a recommended starting concentration for this compound in my culture medium?
A2: The optimal concentration depends on the target amino acid you wish to label. For Phenylalanine (Phe) and Tyrosine (Tyr), a maximum 13C incorporation is often reached at a concentration of 1 g/L.[1] For Tryptophan (Trp), 13C incorporation levels may continue to increase up to a concentration of 2 g/L.[1] It is common practice to use labeled erythrose in combination with unlabeled glucose to maintain normal cell growth rates.[1]
Q3: Can this compound be used in combination with labeled glucose?
A3: Yes, a combined labeling approach is possible and effective. For instance, using 2 g/L of both a 13C-labeled glucose source and a 13C-labeled erythrose source can result in approximately 60% of carbon incorporation from glucose and 40% from erythrose for most amino acids.[1] This allows for more customized and complex labeling patterns.[1]
Q4: When should I add the this compound to my culture?
A4: Studies have shown that adding the labeled erythrose at the beginning of the culture, along with other media components, does not lead to any significant scrambling in the aromatic side chains compared to adding it shortly before inducing protein expression.[1]
Troubleshooting Guide
Issue 1: Low 13C Incorporation Efficiency
-
Possible Cause: Sub-optimal concentration of the labeled precursor.
-
Solution: The optimal amount of labeled erythrose can vary depending on the target metabolite. For labeling Phenylalanine and Tyrosine, 1 g/L is often sufficient, while Tryptophan may require up to 2 g/L for maximum incorporation.[1] Refer to the data tables below to select the appropriate concentration for your target.
-
Possible Cause: Poor cellular uptake or metabolism of erythrose.
-
Solution: Ensure the expression system, such as E. coli, can efficiently utilize erythrose. The growth rate should be monitored. Combining erythrose with unlabeled glucose (e.g., 2 g/L) is a standard practice to ensure the growth rate is not negatively affected.[1]
Issue 2: Unexpected Labeling Patterns or Isotope Scrambling
-
Possible Cause: The specific labeled position on the erythrose molecule can lead to different labeling patterns.
-
Solution: While 1-13C and 2-13C erythrose labeling closely follows expected incorporation pathways, using 3-13C or 4-13C erythrose can show some signs of scrambling and labeling at unexpected positions.[1] For predictable labeling of aromatic amino acids, 1-13C and 2-13C erythrose are generally more reliable.
-
Possible Cause: Metabolic state of the cells leads to flux through alternative pathways.
-
Solution: Isotopic labeling experiments are sensitive to the metabolic state of the cells.[2] Ensure that cells are in a steady metabolic state during the labeling period. Isotopic steady state for intermediates in pathways like the TCA cycle may take several hours to achieve.[2]
Experimental Protocols
Protocol 1: Site-Selective 13C Labeling of Proteins in E. coli
This protocol is adapted from methodologies used for expressing 13C labeled proteins for NMR analysis.[1]
-
Media Preparation: Prepare M9 minimal medium. For nitrogen labeling, supplement with 1 g/L 15N NH4Cl.
-
Carbon Source Addition:
-
Add 2 g/L of unlabeled glucose as a primary carbon source to ensure robust cell growth.[1]
-
Add the desired concentration of this compound. A concentration of 2 g/L is recommended for general application and for maximizing tryptophan labeling.[1] The labeled erythrose should be added at the beginning of the culture.[1]
-
-
Cell Culture:
-
Inoculate the prepared medium with the E. coli strain carrying the expression plasmid for the protein of interest.
-
Grow the cells at the appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue the culture for the required period (e.g., overnight at a lower temperature like 18-25°C).
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the expressed protein using standard chromatographic techniques appropriate for the protein's properties (e.g., affinity chromatography for His-tagged proteins).
-
-
Analysis: Analyze the 13C incorporation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[1] For NMR, 13C incorporation can be quantified by normalizing signal intensities to a fully 13C enriched sample.[1]
Data Presentation
Table 1: Effect of Erythrose Concentration on 13C Incorporation in Aromatic Amino Acids
| Labeled Precursor | Concentration (g/L) | Phenylalanine (Phe) 13C Incorporation | Tyrosine (Tyr) 13C Incorporation | Tryptophan (Trp) 13C Incorporation |
| 1-13C Erythrose | 1 | Max level reached | Max level reached | Level increases up to 2 g/L |
| 1-13C Erythrose | 2 | Max level reached | Max level reached | Max level reached |
This table summarizes the findings that Phe and Tyr reach maximum 13C incorporation at 1 g/L of erythrose, whereas Trp benefits from concentrations up to 2 g/L.[1]
Table 2: Comparison of 13C Incorporation Levels: Erythrose vs. Glucose Labeling
| Target Amino Acid Position | Labeling with Erythrose | Labeling with Glucose | Advantage |
| Phe/Tyr Side Chains | Minor gain in incorporation | Standard method | Erythrose offers more selective labeling.[3] |
| Trp ε3, ζ3, and ζ2 | At least 2x higher incorporation | Lower incorporation | Significantly higher 13C incorporation.[1] |
| Phe ζ and Trp η2 | Efficiently labeled | Not effectively labeled | Enables studies of these positions.[1] |
| His β, Ile β | Isolated 13C labels | Less specific labeling | Makes these sites suitable for dynamics studies.[1][3] |
Visualizations
Caption: A generalized workflow for protein labeling experiments using this compound.
Caption: Erythrose enters metabolism closer to aromatic amino acid synthesis than glucose.
References
Technical Support Center: Enhancing 13C NMR Signal-to-Noise for Erythrose Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in 13C NMR experiments focused on erythrose and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of erythrose metabolites inherently low?
A1: The low S/N in 13C NMR is due to a combination of factors. The natural abundance of the 13C isotope is only about 1.1%, meaning the vast majority of carbon atoms in your sample are NMR-inactive 12C.[] Additionally, the gyromagnetic ratio of 13C is about one-quarter that of 1H, which leads to a significantly lower intrinsic sensitivity.[2][3] For metabolite studies, the concentration of individual erythrose metabolites can also be very low, further compounding the sensitivity issue.
Q2: What are the most direct methods to increase the concentration of my erythrose metabolite sample for NMR analysis?
A2: While concentrating the final sample is a primary strategy, you can also address this at the source. If you are working with cell cultures or in vivo systems, you can employ 13C isotopic labeling. By providing a 13C-enriched precursor, such as [U-13C]-glucose or, more specifically, site-selectively 13C-enriched erythrose, you can significantly increase the percentage of 13C atoms in your metabolites of interest.[4][5] For sample preparation, ensure you are using the optimal sample volume for your NMR tube and probe to maximize the amount of sample in the active detection region of the RF coil.[6]
Q3: How can I optimize my NMR acquisition parameters for better S/N without significantly increasing the experiment time?
A3: Careful optimization of acquisition parameters is crucial. You can use a shorter pulse width (flip angle) to increase the signal from quaternary carbons, which often have long relaxation times.[6] Additionally, optimizing the relaxation delay (D1) is important. While a longer D1 ensures full relaxation, for many carbons, a shorter D1 allows for more scans in the same amount of time, leading to a net S/N improvement. For quaternary carbons with very long T1 relaxation times, consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) to shorten T1 and allow for a shorter D1.[7]
Q4: What advanced hardware can provide a significant boost in sensitivity for my 13C NMR experiments?
A4: Two main hardware solutions offer substantial sensitivity gains. The first is using a cryoprobe, which cools the detection coil and preamplifiers to cryogenic temperatures, drastically reducing thermal noise and increasing S/N by a factor of 3 to 4, or even more.[8][9][10][11] This translates to a reduction in experiment time by a factor of up to 20 for the same S/N. The second is using a higher field NMR spectrometer. The signal is proportional to the magnetic field strength, so moving to a higher field instrument will inherently improve your sensitivity.[3]
Q5: What is Dynamic Nuclear Polarization (DNP) and is it suitable for studying erythrose metabolites?
A5: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that can enhance NMR signals by several orders of magnitude.[12][13] It involves polarizing the nuclear spins in your sample at very low temperatures in a high magnetic field, in the presence of a radical. The sample is then rapidly dissolved and transferred to the NMR spectrometer for acquisition.[12] DNP is particularly well-suited for studying metabolic pathways and can be used for analyzing complex mixtures of metabolites, making it a powerful tool for erythrose metabolite research.[14][15][16]
Troubleshooting Guides
Issue 1: Very low or no detectable signals for erythrose metabolites.
Possible Cause 1: Insufficient sample concentration.
-
Solution:
-
Concentrate the sample: If possible, increase the concentration of your metabolite extract.
-
Optimize sample volume: Ensure you are using the correct sample volume for your NMR probe (typically 600-700 µL for a standard 5 mm tube) to maximize the active sample region.[6]
-
Utilize 13C isotopic enrichment: If your experimental design allows, grow cells or conduct in vivo experiments with 13C-labeled precursors to increase the 13C abundance in your erythrose metabolites.[][4][17]
-
Possible Cause 2: Sub-optimal acquisition parameters.
-
Solution:
-
Increase the number of scans (NS): This is the most straightforward way to improve S/N, as the S/N ratio is proportional to the square root of the number of scans.
-
Optimize the pulse angle and relaxation delay (D1): For a standard 1D 13C experiment, a 30° pulse angle with a shorter D1 (e.g., 2 seconds) can provide better S/N per unit time compared to a 90° pulse with a very long D1.[18]
-
Check proton decoupling: Ensure the proton channel of your probe is properly tuned. Poor decoupling can lead to broad lines and a lower S/N.[19]
-
Issue 2: Quaternary carbon signals are missing or very weak.
Possible Cause: Long T1 relaxation times and Nuclear Overhauser Effect (NOE) issues.
-
Solution:
-
Increase the relaxation delay (D1): Quaternary carbons have longer T1 values and require a longer delay to fully relax between pulses.
-
Use a smaller pulse angle: A smaller flip angle (e.g., 30°) allows for a shorter D1 without saturating the signal.
-
Add a relaxation agent: Adding a small amount of a paramagnetic relaxation agent like Cr(acac)3 can significantly shorten the T1 of quaternary carbons, allowing for more scans in a given time.[7]
-
Consider inverse-gated decoupling: This pulse sequence turns off the proton decoupler during the relaxation delay to suppress the NOE, which can be negative for some carbons and lead to signal loss.
-
Quantitative Data Summary
The following tables summarize the expected S/N improvements with different techniques.
Table 1: Hardware-Based S/N Enhancement
| Technique | Typical S/N Gain Factor | Reduction in Experiment Time for Equivalent S/N |
| Cryoprobe vs. Room Temperature Probe | 3 - 4x | 9 - 16x |
| High-Field Magnet (e.g., 800 MHz vs. 400 MHz) | ~2x | ~4x |
Data compiled from multiple sources indicating typical performance gains.[8][9][10][11]
Table 2: Parameter and Sample-Based S/N Enhancement
| Technique | Typical S/N Gain Factor | Notes |
| 13C Isotopic Enrichment (to 99%) | Up to ~90x | Dependent on the level of enrichment achieved. |
| Dynamic Nuclear Polarization (DNP) | >10,000x | Signal is transient and decays with T1. |
| Optimized Acquisition Parameters | ~2x | Compared to non-optimized, "traditional" parameters.[18] |
Experimental Protocols
Protocol 1: 13C Isotopic Labeling of Erythrose Metabolites in Cell Culture
-
Prepare Culture Medium: Prepare the appropriate cell culture medium, but substitute the standard glucose with [U-13C]-glucose. For more targeted labeling of the pentose phosphate pathway, a mixture of labeled glucose or specifically labeled erythrose can be used.[4][20]
-
Cell Culture: Grow the cells in the 13C-enriched medium for a sufficient duration to allow for the incorporation of the labeled carbons into the desired erythrose metabolites.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a standard protocol (e.g., methanol-chloroform-water extraction).
-
Sample Preparation for NMR: Lyophilize the aqueous phase containing the polar metabolites and reconstitute in D2O for NMR analysis.
Protocol 2: Generic Optimized 1D 13C NMR Acquisition
-
Sample Preparation: Prepare your sample in a high-quality NMR tube with the appropriate volume of deuterated solvent.
-
Tuning and Matching: Tune and match the 1H and 13C channels of the NMR probe.
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle (Flip Angle): Set to 30 degrees.
-
Acquisition Time (AQ): Set to 1.0 - 1.5 seconds.[18]
-
Relaxation Delay (D1): Set to 2.0 seconds.[18]
-
Number of Scans (NS): Set to a minimum of 1024 scans and increase as needed for desired S/N.
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve S/N.
-
Visualizations
Caption: Workflow for 13C NMR analysis of erythrose metabolites using isotopic labeling.
Caption: Troubleshooting flowchart for low S/N in 13C NMR experiments.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Signal-to-noise ratio of a mouse brain (13) C CryoProbe™ system in comparison with room temperature coils: spectroscopic phantom and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryoprobes [nmr.chem.ucsb.edu]
- 12. MR - Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples [mr.copernicus.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeted Metabolomics with Quantitative Dissolution Dynamic Nuclear Polarization | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Metabolomics with Quantitative Dissolution Dynamic Nuclear Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ckisotopes.com [ckisotopes.com]
- 18. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 19. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 20. Isotopic labeling - Wikipedia [en.wikipedia.org]
Technical Support Center: D-Erythrose-2-13C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of D-Erythrose-2-13C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analysis.[2][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound, being a small, polar carbohydrate, can be challenging to retain on traditional reversed-phase liquid chromatography (LC) columns. This can lead to its elution in the solvent front, a region often fraught with other unretained and highly polar matrix components that can interfere with its ionization.[4] Furthermore, carbohydrates can be difficult to ionize directly and efficiently by common techniques like electrospray ionization (ESI).[5]
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between samples.
-
Inaccurate and imprecise quantification.
-
A significant difference in the analyte's response when comparing a pure standard solution to a sample with the same analyte concentration spiked into a biological matrix.[2]
-
Non-linear calibration curves.
-
Peak distortion, such as tailing or fronting.
Q4: How can I quantitatively assess the extent of matrix effects?
A4: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[6][7] This involves comparing the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix sample after the extraction process. A ratio of these peak areas significantly different from 1 indicates the presence of ion suppression or enhancement.[2]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound analysis.
Issue 1: Poor Peak Shape and Low Signal Intensity
You are observing broad, tailing peaks for this compound, and the signal intensity is lower than expected, leading to poor sensitivity.
Possible Cause: Co-elution of matrix components is interfering with the chromatography and ionization of your analyte.
Solutions:
-
Optimize Chromatographic Conditions:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds like carbohydrates.
-
Adjust Mobile Phase: Modify the mobile phase composition, for instance, by altering the organic solvent (e.g., acetonitrile) to water ratio or by adding modifiers like ammonium hydroxide, which can improve peak shape and enhance the MS signal.
-
Gradient Elution: Implement a gradient elution program to better separate this compound from early-eluting matrix components.
-
-
Improve Sample Preparation:
-
Employ a more rigorous sample cleanup method to remove interfering matrix components before LC-MS analysis. See the detailed protocols below for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Issue 2: High Variability in Quantitative Results
You are experiencing significant and inconsistent variations in the calculated concentrations of this compound across your sample set, even in replicates.
Possible Cause: Unpredictable ion suppression or enhancement from sample to sample is affecting the accuracy and precision of your measurements.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard.[4] For the analysis of this compound, an ideal internal standard would be a more heavily labeled version of erythrose, such as D-Erythrose-1,2,3,4-13C4.
-
The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for a reliable ratio-based quantification that corrects for these variations.[4]
-
-
Enhance Sample Cleanup:
-
Matrix effects are often proportional to the concentration of interfering components. A more effective sample preparation will yield cleaner extracts and more consistent results. Consider switching from a simple protein precipitation (PPT) to a more selective technique like SPE or LLE.
-
Quantitative Data Summary
The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the relative effectiveness of common techniques in removing phospholipids, a major contributor to matrix effects in biological samples.
| Sample Preparation Technique | Relative Phospholipid Removal | Analyte Recovery (Polar Compounds) | General Recommendation for this compound |
| Protein Precipitation (PPT) | Low | High | Not recommended for complex matrices due to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | High | Low to Moderate | Can be effective, but recovery of highly polar analytes like erythrose may be challenging.[8] |
| Solid-Phase Extraction (SPE) | Moderate to High | Moderate to High | Recommended. Mixed-mode or polymeric SPE can provide the cleanest extracts.[8] |
| HybridSPE® | Very High | High | A highly effective technique for phospholipid and protein removal, leading to minimal matrix interference.[9] |
This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and sample matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Polar Carbohydrates
This protocol outlines a general procedure for extracting small polar molecules like this compound from a biological matrix (e.g., plasma) using a mixed-mode or polymeric reversed-phase SPE cartridge.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis PRiME HLB)
-
SPE vacuum manifold
-
Sample (e.g., plasma)
-
Internal Standard solution (e.g., D-Erythrose-1,2,3,4-13C4)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
0.1% Formic Acid in Water
-
Elution Solvent (e.g., 90:10 ACN/MeOH)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of ACN with 1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Condition the cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and other highly polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of the elution solvent (e.g., 90:10 ACN/MeOH).
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Polar Metabolites
This protocol describes a general LLE method for extracting polar metabolites from an aqueous sample. Note that optimizing the solvent system is crucial for achieving good recovery of this compound.
Materials:
-
Sample (e.g., plasma, urine)
-
Internal Standard solution
-
Extraction Solvent (e.g., a mixture of chloroform, methanol, and water)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
In a glass tube, combine 100 µL of the sample with the internal standard.
-
Keep the sample on ice.
-
-
Solvent Addition:
-
Add 1 mL of a pre-chilled extraction solvent mixture (e.g., chloroform:methanol:water in a 1:3:1 ratio) to the sample.
-
-
Extraction:
-
Vortex the mixture vigorously for 5-10 minutes at 4°C.
-
-
Phase Separation:
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the upper aqueous layer, which contains the polar metabolites, into a new tube.
-
-
Evaporation and Reconstitution:
-
Dry the collected aqueous phase using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. advion.com [advion.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
D-Erythrose-2-13C tracer dilution and its impact on flux analysis.
Welcome to the technical support center for D-Erythrose-2-13C tracer studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of metabolic flux analysis using this specific isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in flux analysis?
This compound is a stable isotope-labeled four-carbon sugar (an aldotetrose). In metabolic studies, it is primarily used to probe the activity of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Once it enters the cell, it is phosphorylated to Erythrose-4-Phosphate (E4P), a key intermediate in the PPP. By tracking the fate of the 13C label from the second carbon position, researchers can elucidate the flux through transketolase and transaldolase reactions, which are crucial for nucleotide biosynthesis and maintaining redox balance.[1][2]
Q2: What is "tracer dilution" and how does it impact flux calculations?
Tracer dilution is the decrease in the isotopic enrichment of a metabolite pool due to the influx of unlabeled molecules from endogenous or alternative exogenous sources.[3] It is a critical factor in flux analysis because it affects the measured mass isotopologue distribution (MID) of downstream metabolites. If not properly accounted for, tracer dilution can lead to an underestimation of the true metabolic flux through a pathway. The fundamental principle is that for a given tracer infusion rate, the rate of appearance of the unlabeled metabolite (tracee) is inversely proportional to the tracer-to-tracee ratio at steady state.[3][4]
Q3: What are the common sources of unlabeled carbon that lead to tracer dilution?
Several factors can contribute to the dilution of the this compound tracer:
-
Use of complex media: Standard culture media often contain unlabeled sugars, amino acids, and other carbon sources that can enter central carbon metabolism. Using a defined medium with the tracer as the sole carbon source can minimize this.[5]
-
Intracellular storage pools: Cells can store carbon in the form of glycogen or lipids. The breakdown of these unlabeled storage molecules can dilute the isotopic enrichment of metabolic intermediates.
-
Contribution from unlabeled tracers: In experiments using multiple tracers, unlabeled carbons from a second tracer (e.g., glutamine) can enter pathways being probed by this compound.[6]
-
Tracer Impurity: 13C-labeled substrates are never 100% pure and contain a small fraction of 12C, which contributes to the signal of lower mass isotopologues.[7]
Q4: How do I correct for natural isotope abundance and tracer impurity in my mass spectrometry data?
It is mandatory to correct mass spectrometry data for the natural abundance of stable isotopes (e.g., ~1.1% for 13C) and the isotopic purity of the tracer.[7][8] Subtracting the MID of an unlabeled sample is not a valid correction method.[9] Instead, computational tools and algorithms should be used.
-
Correction Algorithms: Use established software packages like IsoCorrectoR or similar tools that employ matrix-based methods to remove the contributions of naturally occurring isotopes from the measured MIDs.[7][10]
-
Tracer Purity Information: The isotopic purity of your this compound lot, provided by the manufacturer, must be included in the correction calculations. Even a 1% impurity (99% pure) can significantly alter the observed MIDs.[7]
Troubleshooting Guides
Problem 1: Low or no 13C enrichment in Pentose Phosphate Pathway (PPP) intermediates.
| Possible Cause | Recommended Solution |
| Inefficient Tracer Uptake/Metabolism | Verify the expression of appropriate sugar transporters. Increase tracer concentration in the medium or extend the incubation time to allow for sufficient uptake and labeling to reach an isotopic steady state. |
| High Tracer Dilution | Switch to a defined culture medium where this compound is the primary carbon source. Ensure serum used (e.g., FBS) is dialyzed to remove small molecules.[11] Pre-condition cells in unlabeled defined medium before starting the tracer experiment to deplete intracellular storage pools. |
| Incorrect Quenching/Extraction | Ensure rapid quenching of metabolism (e.g., with ice-cold saline or methanol) to prevent continued enzymatic activity. Optimize your metabolite extraction protocol to ensure efficient recovery of phosphorylated sugars like E4P and Sedoheptulose-7-Phosphate. |
| Low PPP Activity | The biological condition being studied may genuinely have low or inactive non-oxidative PPP flux. Use a positive control known to have high PPP activity (e.g., cells treated with an oxidative stress agent) to validate the experimental setup.[12] |
Problem 2: Unexpected labeling patterns in downstream metabolites (e.g., lactate, amino acids).
| Possible Cause | Recommended Solution |
| Metabolic Scrambling/Recycling | The 13C label from the PPP can re-enter glycolysis as Fructose-6-Phosphate or Glyceraldehyde-3-Phosphate, leading to complex labeling in glycolytic products and TCA cycle intermediates.[13][14] This is expected and must be accounted for in your metabolic model. |
| Incorrect Natural Abundance Correction | Double-check that you have applied a valid correction for natural isotope abundance. Inadequate correction can significantly skew MIDs and lead to erroneous conclusions about pathway activity.[8][9] |
| Contamination | Ensure there is no contamination in your samples or during sample preparation. Run blank samples to check for background signals or carryover between injections in the mass spectrometer.[15] |
| Tracer Mis-synthesis | While rare, confirm the position of the 13C label with the manufacturer's certificate of analysis. An incorrect starting material can lead to completely different and uninterpretable labeling patterns. |
Problem 3: High variability between biological replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure all replicates are seeded at the same density and are in the same growth phase (e.g., mid-log phase) when the tracer is introduced.[11] Variations in cell number or metabolic state can drastically alter flux. |
| Variable Incubation Times | Use a precise timer for tracer incubation and quenching steps. Small differences in timing, especially in short-term dynamic labeling experiments, can lead to large variations in enrichment. |
| Sample Handling Errors | Standardize all sample handling procedures, from quenching and extraction to sample storage and preparation for MS analysis. Inconsistent sample volumes or extraction efficiencies are common sources of error. |
| Biological Heterogeneity | The observed variability may be a true reflection of the biological system's heterogeneity. Increase the number of biological replicates (n > 3) to improve statistical power and obtain a more reliable measure of the mean and variance. |
Experimental Protocols & Data
Protocol: 13C Labeling of Adherent Mammalian Cells with this compound
This protocol provides a generalized workflow. Researchers must optimize parameters such as cell density, tracer concentration, and incubation time for their specific cell line and experimental goals.
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80% for log-phase growth).
-
Media Preparation: Prepare a custom culture medium. For minimal tracer dilution, use a base medium (e.g., DMEM) lacking standard sugars. Supplement this medium with dialyzed fetal bovine serum (if required) and your desired concentration of this compound.[11]
-
Tracer Incubation:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-tracer-containing medium to each well.
-
Incubate for a predetermined duration to approach isotopic steady state (can range from hours to >24 hours).
-
-
Metabolite Quenching & Extraction:
-
Aspirate the tracer medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water mixture) to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
-
-
Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize samples if necessary for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis.
Table 1: Typical Experimental Parameters for 13C-MFA
This table provides a starting point for designing a this compound tracer experiment.
| Parameter | Recommended Range | Considerations |
| Tracer Concentration | 5 - 25 mM | Should be sufficient to support cellular metabolism without causing osmotic stress. |
| Cell Seeding Density | 0.5 - 2.0 x 10^6 cells/well | Must be optimized to ensure cells are in log phase and do not deplete the tracer during incubation.[11] |
| Incubation Time | 6 - 48 hours | The goal is to reach isotopic steady state, where the 13C enrichment of intermediates is stable.[9] This must be determined empirically. |
| Biological Replicates | n = 3 - 6 | A higher number of replicates increases the statistical confidence in the measured fluxes. |
Visualizations: Pathways and Workflows
Metabolic Pathway: Entry of this compound into the Pentose Phosphate Pathway
The diagram below illustrates how D-Erythrose, after being phosphorylated, enters the non-oxidative Pentose Phosphate Pathway. The 13C label is shown as a red dot, and its path is traced through the key reactions catalyzed by transketolase and transaldolase.
Caption: Metabolic fate of this compound in the non-oxidative Pentose Phosphate Pathway.
Experimental Workflow: From Cell Culture to Flux Map
This diagram outlines the major steps in a typical 13C Metabolic Flux Analysis (13C-MFA) experiment.
Caption: Standard workflow for a 13C Metabolic Flux Analysis (MFA) experiment.
Troubleshooting Logic: Investigating Low 13C Enrichment
This decision tree helps diagnose the root cause of unexpectedly low isotopic enrichment in your target metabolites.
Caption: A decision tree for troubleshooting low 13C enrichment in tracer experiments.
References
- 1. A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of erythrocyte pentose pathway flux with [2-13C]glucose and 1H NMR analysis of the lactate methyl signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
Minimizing isotopic scrambling in D-Erythrose-2-13C experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling during D-Erythrose-2-13C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in this compound experiments?
A1: Isotopic scrambling refers to the redistribution of the 13C label from its original position (C2 in D-Erythrose) to other positions within the molecule or to other metabolites. This occurs through reversible metabolic reactions and metabolic cycling. It is a significant concern because it can lead to inaccurate measurements of metabolic fluxes, making it difficult to correctly interpret the activity of specific pathways like the Pentose Phosphate Pathway (PPP).
Q2: Which metabolic pathways are the primary contributors to isotopic scrambling of this compound?
A2: The primary contributors to the scrambling of the 13C label from this compound are the reversible reactions of the non-oxidative Pentose Phosphate Pathway (PPP), particularly the enzymes transketolase and transaldolase. These enzymes shuffle carbon backbones, which can move the 13C label to different positions on pentoses and hexoses. Further downstream metabolism through glycolysis and the TCA cycle can also contribute to scrambling.
Q3: How can I detect and quantify the extent of isotopic scrambling in my samples?
A3: Isotopic scrambling can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
GC-MS or LC-MS: By analyzing the mass isotopomer distributions (MIDs) of key metabolites, you can identify unexpected labeling patterns that indicate scrambling.
-
NMR (13C-NMR): This technique provides positional information about the 13C label within a molecule, offering a more direct way to observe scrambling.
Q4: Are there alternative tracers to this compound for studying the Pentose Phosphate Pathway?
A4: Yes, several glucose isotopomers are commonly used to study the PPP. [1,2-13C2]glucose is often considered one of the most precise tracers for estimating PPP fluxes. [2,3-13C2]glucose has also been introduced as a specific tracer where the resulting lactate isotopomers can distinguish between glycolysis and the PPP without the need for natural abundance correction.[1] The choice of tracer depends on the specific metabolic questions being addressed.[2][3][4]
Troubleshooting Guides
Issue 1: Unexpected 13C Labeling Patterns in Downstream Metabolites
Symptoms:
-
Mass isotopomer distributions (MIDs) of metabolites like lactate or amino acids show labeling patterns inconsistent with the expected metabolic fate of this compound.
-
13C-NMR analysis reveals the 13C label in positions other than those predicted by the primary metabolic pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High activity of reversible reactions in the non-oxidative PPP. | Shorten the incubation time with the tracer to minimize the number of metabolic cycles. This can help to capture the initial labeling distribution before significant scrambling occurs. |
| Metabolic cycling through glycolysis and the TCA cycle. | Analyze metabolites that are closer to the entry point of D-Erythrose into the metabolic network. This reduces the number of enzymatic steps that could contribute to scrambling. |
| Sub-optimal experimental conditions. | Optimize cell culture conditions, including media composition and pH, to maintain a stable metabolic state. Ensure that cells are in a steady metabolic state before introducing the tracer. |
| Contamination of the this compound tracer. | Verify the isotopic and chemical purity of the tracer using appropriate analytical methods (e.g., NMR, MS) before use. |
Issue 2: Low 13C Incorporation into Target Metabolites
Symptoms:
-
Low signal-to-noise ratio for labeled metabolites in MS or NMR analysis.
-
The percentage of 13C enrichment in downstream metabolites is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient tracer uptake by cells. | Increase the concentration of this compound in the culture medium. Optimize cell density and culture conditions to ensure active metabolism. |
| Dilution of the label by endogenous unlabeled pools. | Ensure that the intracellular pools of relevant metabolites reach isotopic steady state. This can be verified by performing a time-course experiment and measuring enrichment at multiple time points.[5] |
| Slow metabolic activity. | Stimulate the metabolic pathway of interest if possible. For example, inducing oxidative stress can increase flux through the PPP. |
Quantitative Data Summary
While specific quantitative data on the scrambling of this compound is limited, studies using other tracers provide insights into the extent of scrambling that can be expected. The following table summarizes findings from a study using site-selectively 13C-enriched erythrose for protein labeling, which observed some scrambling.[6]
| Tracer | Observation | Implication for Scrambling |
| 1-13C Erythrose | 13C incorporation followed the expected pattern. | Minimal scrambling observed. |
| 2-13C Erythrose | 13C incorporation followed the expected pattern. | Minimal scrambling observed. |
| 3-13C Erythrose | Some signs of scrambling and labeling of unexpected positions were noted. | Suggests that the position of the initial label can influence the extent of scrambling. |
| 4-13C Erythrose | Higher than expected 13C incorporation in certain positions, indicating scrambling. | Suggests that the position of the initial label can influence the extent of scrambling. |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Isotopic Scrambling
This protocol outlines a general workflow for conducting this compound labeling experiments with a focus on minimizing scrambling.
-
Cell Culture and Maintenance:
-
Culture cells in a chemically defined medium to minimize the introduction of unlabeled carbon sources.
-
Ensure cells are in a logarithmic growth phase and have reached a metabolic steady state before starting the experiment.
-
-
Tracer Incubation:
-
Replace the standard medium with a medium containing this compound.
-
Conduct a time-course experiment (e.g., sampling at 0.5, 1, 2, 4, and 8 hours) to determine the optimal incubation time that allows for sufficient label incorporation without excessive scrambling.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by flash-freezing the cell pellets in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol) to prevent enzymatic activity during extraction.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling of key metabolites using GC-MS, LC-MS, or NMR.
-
For MS analysis, correct for the natural abundance of stable isotopes.
-
-
Data Analysis:
-
Use software for metabolic flux analysis (MFA) to estimate fluxes from the labeling data.[7]
-
Carefully evaluate the goodness of fit and confidence intervals of the estimated fluxes.
-
Visualizations
Caption: Experimental workflow for this compound labeling experiments.
Caption: Isotopic scrambling points in the non-oxidative Pentose Phosphate Pathway.
References
- 1. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cell viability issues with high concentrations of D-Erythrose-2-13C.
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of D-Erythrose-2-13C. D-Erythrose, a four-carbon sugar, has been observed to induce cytotoxicity, particularly in cancer cell lines, at elevated concentrations. The "-2-13C" designation indicates a stable isotope label at the second carbon position, a common tool for metabolic flux analysis. While the isotopic label itself is not expected to be cytotoxic, the inherent biological activity of high concentrations of D-Erythrose is the likely source of observed cell viability problems. This guide offers troubleshooting strategies and frequently asked questions based on the known effects of D-Erythrose.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cancer cell line with high concentrations of this compound. Is this expected?
A1: Yes, this is a potential outcome. Studies have shown that D-Erythrose can be cytotoxic to a variety of cancer cell lines at high concentrations. For instance, one study reported that 70% of cancer cells did not survive after 24 hours of culture with 500 mg/L D-Erythrose.[1] Therefore, observing cell death at high concentrations is consistent with existing literature on the unlabeled compound.
Q2: What is the proposed mechanism of D-Erythrose-induced cytotoxicity?
A2: The leading hypothesis is that D-Erythrose induces intracellular acidosis in cancer cells.[1][2] This is thought to occur because D-Erythrose is metabolized, leading to the production of carbon dioxide. In cancer cells, which already have a high rate of lactate production (the Warburg effect), the increased CO2 is converted to carbonic acid. This, in combination with lactate, leads to a significant drop in intracellular pH, ultimately causing cell death.[1][2]
Q3: Does the 13C isotope in this compound contribute to the observed cytotoxicity?
A3: It is highly unlikely that the stable isotope 13C contributes to the cytotoxicity. Stable isotopes are routinely used in metabolic studies and are not considered to be biologically active in a way that would induce cell death. The observed effects are almost certainly due to the biochemical properties of the D-Erythrose molecule itself at high concentrations.
Q4: Are normal (non-cancerous) cells also sensitive to high concentrations of D-Erythrose?
A4: Existing research suggests that D-Erythrose has a selective cytotoxic effect on cancer cells, with minimal toxic effects observed in normal tissues.[2][3] This selectivity is likely due to the different metabolic profiles of cancer cells, particularly their reliance on glycolysis and high lactate production.[2]
Q5: What are the appropriate controls to include in our experiments with this compound?
A5: To ensure the validity of your results, the following controls are recommended:
-
Untreated Control: Cells cultured in the same media without this compound. This serves as a baseline for normal cell viability.
-
Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), a control with the solvent alone should be included.
-
Unlabeled D-Erythrose Control: To confirm that the observed effect is not due to the isotopic label, a control with the same concentration of unlabeled D-Erythrose is crucial.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure that the cell viability assay is working correctly.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with high concentrations of this compound.
Issue 1: Higher than expected cell death across all concentrations.
-
Possible Cause: Cell seeding density may be too low, making the cells more susceptible to stress.
-
Troubleshooting Step: Optimize the cell seeding density. Create a growth curve for your specific cell line to determine the optimal number of cells per well that ensures they are in the logarithmic growth phase during the experiment.
-
Possible Cause: The incubation time with this compound is too long.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation period. Test a range of time points (e.g., 6, 12, 24, 48 hours) to find a window where a dose-dependent effect can be observed without excessive cell death at all concentrations.
Issue 2: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell plating or issues with the compound's solubility.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during plating. When preparing the this compound solution, ensure it is fully dissolved before adding it to the cells. Gentle mixing of the plate after adding the compound can also help ensure even distribution.
Issue 3: No significant cell death observed, even at high concentrations.
-
Possible Cause: The cell line being used is resistant to D-Erythrose.
-
Troubleshooting Step: If possible, test a different cancer cell line that has been reported to be sensitive to D-Erythrose. Also, consider that some cell lines may require higher concentrations or longer incubation times to show an effect.
-
Possible Cause: The cell viability assay is not sensitive enough.
-
Troubleshooting Step: Ensure that the chosen cell viability assay (e.g., MTT, XTT) is appropriate for your cell line and experimental conditions. Verify the assay's performance with a known cytotoxic agent as a positive control.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of D-Erythrose on various cancer cell lines as reported in the literature. Note that specific IC50 values (the concentration that inhibits 50% of cell growth) are not always provided, but effective cytotoxic concentrations are reported.
| Cell Line | Cancer Type | D-Erythrose Concentration | Observed Effect |
| Various Cancer Cell Lines | Breast, Brain, Pancreas, Lung, Colorectal | 500 mg/L (approx. 4.16 mM) | 70% of cells did not survive after 24 hours.[1] |
| C-26 | Colon Carcinoma | 500 mg/kg (in vivo) | Significantly reduced tumor weight by 69.1% and increased apoptosis.[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[4][5][6][7]
Materials:
-
96-well tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound and unlabeled D-Erythrose
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and unlabeled D-Erythrose in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of D-Erythrose. Include untreated and vehicle controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Production Assay
This protocol can be used to investigate the hypothesis that D-Erythrose increases lactate production.
Materials:
-
Cells cultured in multi-well plates
-
This compound
-
Commercially available lactate assay kit (e.g., from Abcam, Promega, or Cell Biolabs)[8][9]
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
At the end of the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding a reaction mixture containing lactate dehydrogenase and a probe to the standards and samples.
-
Incubating for a specified time at room temperature or 37°C.
-
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the lactate concentration in each sample based on the standard curve.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Hypothesized signaling pathway of D-Erythrose induced cytotoxicity in cancer cells.
Caption: Troubleshooting decision tree for unexpected cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Data Normalization for 13C Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the data normalization of 13C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary in 13C labeling experiments?
Q2: What are the most common sources of variation that require normalization?
A2: Common sources of variation include:
-
Sample Amount: Inconsistent starting cell numbers, tissue mass, or biofluid volume.
-
Sample Preparation: Differences in metabolite extraction efficiency, sample loss during handling, or derivatization inconsistencies.[4]
-
Instrumental Variation: Fluctuations in mass spectrometer sensitivity or chromatographic performance between runs.[2]
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting compounds in the sample matrix.[1][4][5]
Q3: What is the first and most fundamental correction I should apply to my raw mass spectrometry data?
A3: Before any other normalization, you must correct the measured mass isotopomer distributions (MIDs) for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O).[6][7] All elements have naturally occurring heavy isotopes, which contribute to the M+1, M+2, etc. peaks in a mass spectrum.[6][8] Failing to correct for this will lead to a systematic overestimation of the labeling enrichment from your 13C tracer.[7] Specialized software is typically used for this correction, as simple subtraction of unlabeled sample data is not a valid method.[6][7]
Q4: What are the primary strategies for normalizing 13C labeling data?
A4: The main strategies can be broadly categorized as sample-based and data-based.
-
Sample-Based Normalization: This involves normalizing to a factor measured for each sample, such as cell number, protein concentration, or DNA content. This is done to account for differences in the initial sample amount.
-
Internal Standard (IS) Normalization: This is a highly recommended approach where one or more stable isotope-labeled compounds (ideally, 13C-labeled versions of the metabolites of interest) are spiked into each sample at a known concentration as early as possible in the workflow.[4][5] Normalizing the signal of the endogenous metabolite to its corresponding internal standard corrects for variability introduced during sample preparation and analysis.[5]
-
Data-Based Normalization: These methods use the experimental data itself to normalize. Examples include normalizing to the total ion current (TIC) or using statistical methods like median normalization.[5] However, these can be less accurate for targeted 13C analysis as they assume that most metabolites do not change, which may not be true.
Data Normalization Workflow
The following diagram illustrates a general workflow for processing and normalizing data from a 13C labeling experiment.
Caption: A flowchart of the recommended data normalization process.
Troubleshooting Guides
Problem 1: High variability between technical replicates after normalization.
-
Question: I've normalized my data to the total protein concentration, but I still see a high coefficient of variation (CV) in my technical replicates. What could be wrong?
-
Possible Causes & Solutions:
-
Inconsistent Extraction: Your protein measurement might be consistent, but your metabolite extraction could be variable. Small molecule metabolites and proteins have different chemical properties and may not extract with the same efficiency.
-
Cell Lysis Issues: Incomplete or inconsistent cell lysis will affect the release of both metabolites and proteins, but not necessarily to the same degree.
-
Solution: Optimize and standardize your lysis protocol. Ensure complete cell disruption using methods like bead beating, sonication, or appropriate lysis buffers, and verify completeness microscopically.
-
-
Protein Assay Interference: Components in your lysis buffer or sample matrix could be interfering with your protein quantification assay (e.g., Bradford, BCA).
-
Solution: Check the compatibility of your buffer with your chosen protein assay. Run a dilution series of your sample to ensure you are in the linear range of the assay and that there is no evidence of inhibition.
-
-
Problem 2: My internal standard signal is inconsistent across samples.
-
Question: I used a 13C-labeled internal standard, but its peak area varies dramatically between my samples, making normalization unreliable. Why is this happening?
-
Possible Causes & Solutions:
-
Pipetting Error: The most common cause is inaccurate pipetting of the internal standard solution into each sample.
-
Solution: Use calibrated pipettes and proper technique. For large batches, prepare a master mix of your extraction solvent containing the internal standard to ensure it is added uniformly to every sample.
-
-
Severe Matrix Effects: In some samples, the matrix may be so complex that it significantly suppresses the ionization of the internal standard.[2]
-
Solution: Dilute your samples to reduce the concentration of interfering matrix components.[5] You can also improve chromatographic separation to ensure the internal standard does not co-elute with highly suppressive compounds.
-
-
Internal Standard Degradation: The internal standard may be unstable under your sample storage or preparation conditions.
-
Solution: Verify the stability of your standard under your experimental conditions. Add the standard as late as possible in the workflow if degradation during sample prep is suspected, though this will limit its ability to correct for early-stage errors.
-
-
Problem 3: Labeling enrichment appears to be over 100% after normalization.
-
Question: After correcting for natural abundance and normalizing, the fractional contribution of my 13C tracer to a specific metabolite is calculated to be greater than 100%. Is this possible?
-
Possible Causes & Solutions:
-
Incorrect Natural Abundance Correction: This is the most likely culprit. The algorithms for natural abundance correction are complex and depend on the correct chemical formula of the metabolite and any derivatization agents used.[6][8]
-
Solution: Double-check that you have provided the correct molecular formula for the derivatized metabolite to your correction software. Ensure the software's algorithm is appropriate for your data (e.g., high vs. low resolution).[7]
-
-
Overlapping Peaks: A co-eluting compound with a similar mass-to-charge ratio (m/z) can interfere with the measurement of your metabolite's isotopologues, artificially inflating the signal of the labeled peaks.
-
Solution: Improve your chromatographic separation to resolve the interfering peak. Use high-resolution mass spectrometry to distinguish between your metabolite and the contaminant based on their exact masses.
-
-
Non-Steady State Metabolism: If the system is not at an isotopic steady state, the labeling patterns are still changing over time. Flux analysis at a single time point under non-steady-state conditions can lead to misleading results.[6]
-
Solution: Perform a time-course experiment to ensure your cells have reached an isotopic steady state before harvesting.[6] This is the point at which the labeling enrichment in key metabolites no longer changes over time.
-
-
Data Tables: Normalization Method Comparison
The choice of normalization method can significantly impact the final results. The following table summarizes the advantages and disadvantages of common strategies.
| Normalization Method | Advantages | Disadvantages | Best For |
| Internal Standards (IS) | Corrects for sample loss, extraction inefficiency, and matrix effects.[4][5] Considered the gold standard. | Can be expensive; requires a specific IS for each analyte or class of compounds for best results. | Targeted metabolomics and absolute quantification. |
| Cell Number | Simple, intuitive, and directly relates metabolic activity to a per-cell basis. | Counting can be inaccurate; does not account for differences in cell size or metabolic activity.[9] | Experiments where cell number is highly controlled and consistent. |
| Total Protein | Accounts for differences in cell number and size; relatively easy to measure. | Assumes protein content per cell is constant, which may not be true across different conditions. Does not correct for matrix effects. | Normalizing bulk cellular extracts when IS are not available. |
| Total Ion Current (TIC) | Simple to calculate from MS data; no extra measurements needed. | Assumes that the majority of measured compounds do not change, which is often false. Highly sensitive to a few abundant, changing ions. | Untargeted metabolomics where a global normalization factor is needed and large metabolic shifts are not expected. |
Experimental Protocols
Protocol 1: Normalization using Cell Counting
This protocol outlines the steps for normalizing metabolite data to the initial cell count.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
-
Pre-Harvest Counting: Before metabolite extraction, wash the cells with PBS. Trypsinize a parallel set of wells/flasks for each condition.
-
Cell Counting: Resuspend the trypsinized cells in a known volume of media. Count the cells using a hemocytometer or an automated cell counter. Calculate the average cell number per well/flask for each condition.
-
Metabolite Extraction: For the remaining wells designated for metabolomics, perform the metabolite extraction protocol (e.g., using cold methanol/water).
-
Data Analysis: After acquiring the MS data for each metabolite, divide the peak area or intensity by the average cell number calculated in step 3 for that specific condition. The result is a normalized intensity per cell.
Protocol 2: Normalization using an Internal Standard
This protocol describes the use of a 13C-labeled internal standard for normalization.
-
Prepare IS Stock: Prepare a stock solution of the 13C-labeled internal standard(s) in an appropriate solvent at a known concentration.
-
Prepare Extraction Solvent: Create a working extraction solvent (e.g., 80:20 Methanol:Water) and spike it with the internal standard stock solution to a final, precise concentration. This ensures a consistent amount of IS is added to each sample.
-
Cell Quenching & Extraction: After removing the culture medium, add the pre-chilled extraction solvent containing the internal standard directly to the cell monolayer. This step simultaneously quenches metabolism and begins the extraction process.
-
Sample Processing: Proceed with the standard protocol for scraping, collecting, and clarifying the cell extract.
-
Data Analysis: In the mass spectrometry data, identify and integrate the peak for the endogenous (unlabeled) metabolite and the corresponding 13C-labeled internal standard.
-
Calculate Ratio: For each sample, calculate the ratio of the peak areas: Ratio = (Peak Area of Endogenous Metabolite) / (Peak Area of 13C-Internal Standard). This ratio is the normalized value and should be used for all subsequent comparisons between samples.[5]
Logical Relationships in Normalization
Choosing the right normalization strategy depends on the experimental question and the suspected sources of variation.
Caption: A decision tree for selecting an appropriate normalization method.
References
- 1. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.helsinki.fi [cs.helsinki.fi]
- 3. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Researcher's Guide to Comparative Metabolomics Using 13C-Labeled Sugars
Stable isotope tracing is a powerful technique for quantitatively mapping the flow of atoms through intracellular metabolic networks. By supplying cells with a substrate, such as a sugar, labeled with a heavy isotope like Carbon-13 (¹³C), researchers can track the fate of the carbon backbone through various pathways. The choice of the ¹³C-labeled sugar is a critical experimental design parameter that significantly influences the ability to resolve fluxes in specific pathways. This guide provides an objective comparison of commonly used ¹³C-labeled sugars, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal tracer for their studies.
Comparative Performance of ¹³C-Labeled Sugars
The selection of a ¹³C-labeled sugar depends on the metabolic pathways of interest. While uniformly labeled [U-¹³C]glucose is a common starting point, other sugars like fructose and galactose, or specifically labeled glucose isotopologues, offer distinct advantages for probing specific reactions.
Glucose vs. Fructose vs. Galactose
Glucose, fructose, and galactose are hexoses that enter central carbon metabolism at different points, leading to distinct labeling patterns in downstream metabolites. Their differing oxidation rates and pathway engagements make them suitable for different research questions. For instance, a study comparing the oxidation of these three hexoses during exercise found that fructose was oxidized at a rate similar to glucose, while galactose oxidation was significantly lower, likely due to its preferential incorporation into liver glycogen via the Leloir pathway.[1] Another study in Corynebacterium glutamicum showed that cells grown on fructose had a markedly decreased flux through the Pentose Phosphate Pathway (PPP) and an increased flux through the TCA cycle compared to cells grown on glucose.[2]
Table 1: Quantitative Comparison of Hexose Oxidation Rates Data adapted from a study on human subjects during 120 minutes of exercise.[1]
| ¹³C-Labeled Sugar | Total Amount Oxidized (grams) | Contribution to Energy Yield | Relative Oxidation Rate (vs. Glucose) |
| [U-¹³C]Glucose | 40.5 g | 9.2% | 100% |
| [U-¹³C]Fructose | 38.8 g | 9.0% | ~96% |
| [U-¹³C]Galactose | 23.7 g | 5.5% | ~59% |
Performance of Specifically Labeled Glucose Tracers
Even when glucose is the chosen carbon source, the specific position of the ¹³C label(s) is crucial for resolving fluxes. Different glucose isotopologues provide varying sensitivity for pathways like glycolysis, the PPP, and the Tricarboxylic Acid (TCA) cycle. A computational analysis based on experimental data from a tumor cell line evaluated various tracers to determine the optimal choice for different parts of central carbon metabolism.[3][4]
Table 2: Performance of Different ¹³C-Glucose Tracers for Metabolic Flux Analysis Based on computational evaluation for precision in estimating fluxes in mammalian central carbon metabolism.[3][4]
| ¹³C-Labeled Tracer | Pathway of Interest | Performance Summary |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Optimal Tracer. Provides the most precise estimates for these pathways and the overall network.[3][4] |
| [U-¹³C₆]Glucose | General Carbon Fate, TCA Cycle | Good for a general overview of carbon distribution and for tracing into TCA cycle intermediates.[5] |
| [2-¹³C]Glucose | Glycolysis, PPP | Outperforms the more commonly used [1-¹³C]glucose.[3][4] |
| [3-¹³C]Glucose | Pyruvate Oxidation, Glycolysis, PPP | Provides good information on pyruvate oxidation and outperforms [1-¹³C]glucose for glycolysis and PPP analysis.[4] |
| [1-¹³C]Glucose | Pentose Phosphate Pathway (PPP) | Commonly used, but less precise for glycolysis and PPP compared to [1,2-¹³C₂], [2-¹³C], or [3-¹³C]glucose.[3][4] |
Experimental Workflows and Signaling Pathways
Visualizing the flow of a ¹³C-label through metabolic pathways is key to understanding the data. The following diagrams illustrate a typical experimental workflow and the differential entry of glucose, fructose, and galactose into central carbon metabolism.
Experimental Protocols
The following is a generalized protocol for a ¹³C-labeling experiment using adherent mammalian cells. This should be optimized for specific cell lines and experimental conditions.
Protocol 1: Steady-State ¹³C-Labeling of Adherent Cells
1. Cell Seeding and Growth: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard complete medium until they reach the desired confluency (typically 50-80%).[6] b. Ensure enough replicates for each condition and time point. It is recommended to seed 1-2 million cells per well for a 6-well plate.
2. Preparation of Isotope-Labeling Medium: a. Prepare culture medium (e.g., DMEM or RPMI-1640) lacking the sugar to be used as a tracer. b. Dissolve the desired ¹³C-labeled sugar (e.g., [U-¹³C₆]glucose) in the sugar-free medium to the desired final concentration (e.g., 10 mM).[6] c. Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled small molecules.[6][7] Warm the medium to 37°C before use.
3. Isotopic Labeling: a. Aspirate the standard culture medium from the cells. b. Perform a quick wash (less than 30 seconds) with pre-warmed, sugar-free medium to remove residual unlabeled sugar.[7] c. Immediately add the pre-warmed ¹³C-labeling medium to the cells.[7] d. Incubate the cells for a duration sufficient to reach isotopic steady state. This varies by pathway: ~10 minutes for glycolysis, ~2 hours for the TCA cycle, and up to 24 hours for nucleotides.[8] For steady-state analysis, a 24-hour incubation is common.[6]
4. Quenching and Metabolite Extraction: a. To rapidly halt all enzymatic activity, aspirate the labeling medium. b. Immediately add an ice-cold quenching solution, such as an 80:20 methanol:water mixture (-70°C), directly to the plate.[7] c. Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at a high speed (e.g., >10,000 x g) at 4°C for 5-10 minutes to pellet cell debris. e. Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis. The sample can be stored at -80°C.
5. Sample Analysis: a. Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distributions of target metabolites.[9] b. Correct the raw data for the natural abundance of ¹³C.
This guide provides a foundational framework for designing and executing comparative metabolomics studies with ¹³C-labeled sugars. The optimal choice of tracer is highly dependent on the biological question, and careful consideration of the metabolic pathways involved will yield the most precise and informative results.
References
- 1. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between elementary flux modes analysis and 13C-metabolic fluxes measured in bacterial and plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture and 13C-glucose labeling in vitro [bio-protocol.org]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing Pentose Phosphate Pathway Flux: A Comparative Guide to D-Erythrose-2-13C and Other Isotopic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, accurately quantifying the flux through specific pathways is paramount to understanding physiological and pathological states. The Pentose Phosphate Pathway (PPP) is a critical nexus for biosynthesis and redox homeostasis, making its study essential in fields ranging from oncology to metabolic diseases. This guide provides a comprehensive comparison of D-Erythrose-2-13C with established isotopic tracers for assessing PPP flux, offering insights into experimental design and data interpretation for metabolic flux analysis (MFA).
Introduction to D-Erythrose and its Role in the Pentose Phosphate Pathway
D-Erythrose is a four-carbon aldose sugar that plays a crucial role in central carbon metabolism as an intermediate in the non-oxidative branch of the Pentose Phosphate Pathway.[1][2] Its phosphorylated form, D-erythrose-4-phosphate (E4P), is a key precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) and vitamins such as pyridoxal phosphate (Vitamin B6).[3] Given its position within the PPP, introducing a 13C-labeled erythrose tracer, such as this compound, offers a potential strategy to probe the dynamics of this pathway.
The core principle of 13C Metabolic Flux Analysis (13C-MFA) involves introducing a substrate labeled with the stable isotope 13C into a biological system.[4][5] As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through various metabolic pathways.[5]
Comparison of this compound with Conventional Tracers
While direct experimental data comparing the accuracy of flux estimations using this compound against other tracers is not extensively available in the current literature, we can infer its potential advantages and disadvantages based on the principles of 13C-MFA and the known performance of established tracers. The choice of an isotopic tracer is critical and significantly influences the precision of flux estimations for specific pathways.[6]
Key Considerations for Tracer Selection:
-
Entry Point into the Pathway: Tracers that enter a pathway closer to the reactions of interest can provide more direct information about the fluxes within that specific part of the network.
-
Metabolic Network Topology: The interconnectedness of metabolic pathways can lead to label scrambling, where the 13C label is distributed among various metabolites, complicating flux calculations.
-
Analytical Sensitivity: The ability to accurately measure the isotopic enrichment in key metabolites is crucial for precise flux determination.
The most commonly used tracers for studying the PPP are various isotopomers of glucose, the primary substrate for this pathway.
| Tracer | Primary Use in PPP Analysis | Advantages | Disadvantages |
| This compound (Hypothetical) | Direct probing of the non-oxidative PPP. | Enters the PPP downstream of the initial oxidative steps, potentially reducing label scrambling from glycolysis and providing a more focused analysis of the non-oxidative branch. | Cellular uptake and metabolism of free erythrose may be less efficient than glucose. Lack of extensive validation studies. |
| [1,2-13C2]glucose | Widely used for estimating the relative flux between glycolysis and the PPP.[7][8] | Well-characterized labeling patterns in downstream metabolites like lactate. Provides good precision for overall PPP activity.[7] | Label scrambling can occur, and precise quantification of the oxidative vs. non-oxidative branches can be challenging. |
| [U-13C6]glucose | Provides a general overview of carbon metabolism. | Labels all carbon positions, allowing for the tracing of carbon backbones through multiple pathways. | The extensive labeling can lead to complex isotopomer distributions, making it difficult to resolve fluxes in specific pathways with high precision. |
| [1,6-13C2]glucose | Another option for assessing PPP and glycolytic flux. | Can provide complementary information to other glucose tracers. | May have lower precision for certain PPP fluxes compared to [1,2-13C2]glucose. |
Experimental Protocols
A generalized experimental workflow for a 13C-MFA study is outlined below. Specific parameters such as cell type, culture conditions, and analytical methods will need to be optimized for each experiment.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest in a chemically defined medium to ensure control over carbon sources.
- Once cells reach the desired growth phase (typically mid-exponential), replace the standard medium with a medium containing the 13C-labeled tracer (e.g., this compound or a specific 13C-glucose isotopomer) as the primary carbon source.
- Incubate the cells for a sufficient period to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[9] This duration needs to be determined empirically for the specific cell line and experimental conditions.
2. Metabolite Extraction:
- Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by flash-freezing the cells in liquid nitrogen.
- Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
3. Analytical Measurement:
- Analyze the isotopic labeling patterns of key metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS often requires derivatization of the metabolites.
- For certain applications, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine positional isotopomer information.[10]
4. Data Analysis and Flux Calculation:
- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Use specialized software (e.g., INCA, Metran, OpenMebius) to fit the measured labeling data to a metabolic network model.
- The software performs an iterative optimization to estimate the intracellular fluxes that best reproduce the experimental data.
Visualizing Metabolic Pathways and Workflows
Pentose Phosphate Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erythrose - Wikipedia [en.wikipedia.org]
- 3. P. aeruginosa Metabolome Database: D-Erythrose 4-phosphate (PAMDB000460) [pseudomonas.umaryland.edu]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Erythrose-2-13C: A Precision Tool for Probing the Pentose Phosphate Pathway Over Uniformly Labeled Glucose
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is paramount to the accuracy and resolution of metabolic flux analysis. While uniformly labeled glucose ([U-13C6]glucose) has been a workhorse in the field, position-specific labeled tracers offer the potential for more targeted and insightful analyses. This guide provides a comprehensive comparison of D-Erythrose-2-13C, a novel tracer, with the conventional [U-13C6]glucose, highlighting the theoretical advantages of the former in dissecting the intricacies of the pentose phosphate pathway (PPP).
The pentose phosphate pathway is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Dysregulation of the PPP has been implicated in numerous diseases, including cancer and metabolic syndrome, making it a key target for therapeutic intervention. Understanding the flux through this pathway is therefore of significant interest. While [U-13C6]glucose is widely used, its carbon skeleton is distributed throughout glycolysis and both the oxidative and non-oxidative branches of the PPP, leading to complex labeling patterns that can be challenging to deconvolute.
This compound, a specifically labeled four-carbon sugar, offers a more direct approach to interrogating the non-oxidative arm of the PPP. Upon cellular uptake and phosphorylation, it is predicted to form D-Erythrose-4-phosphate-2-13C, a key intermediate in the non-oxidative PPP. This allows for the precise tracking of carbon flux through this segment of the pathway, offering a clearer window into its activity.
Comparative Analysis: this compound vs. Uniformly Labeled Glucose
The following table summarizes the key differences and theoretical advantages of this compound compared to uniformly labeled glucose for metabolic flux analysis, particularly concerning the pentose phosphate pathway.
| Feature | This compound | [U-13C6]Glucose (Uniformly Labeled) |
| Tracer Type | Position-specific labeled 4-carbon sugar | Uniformly labeled 6-carbon sugar |
| Primary Pathway Traced | Non-oxidative Pentose Phosphate Pathway (highly specific) | Glycolysis, Oxidative and Non-oxidative PPP, TCA Cycle |
| Specificity for PPP | High. Directly enters the non-oxidative PPP as Erythrose-4-Phosphate. | Low. Labels intermediates in multiple interconnected pathways. |
| Deconvolution of Fluxes | Simplified. Labeling patterns in downstream metabolites are less complex. | Complex. Requires sophisticated modeling to distinguish PPP flux from glycolysis. |
| Predicted Labeling of Sedoheptulose-7-P | Predominantly M+1 | M+1, M+2, M+3, M+4, M+5, M+6, M+7 |
| Predicted Labeling of Fructose-6-P (via PPP) | Predominantly M+1 | M+1, M+2, M+3, M+4, M+5, M+6 |
| Predicted Labeling of Glyceraldehyde-3-P (via PPP) | Unlabeled from initial transketolase reaction | M+1, M+2, M+3 |
| Information on Oxidative PPP | Indirect | Direct |
| Overall Metabolic Picture | Focused view of the non-oxidative PPP | Broad overview of central carbon metabolism |
| Availability of Experimental Data | Limited | Extensive |
Experimental Protocols
While direct experimental protocols for this compound are not widely published, a general protocol for a 13C metabolic flux analysis experiment can be adapted.
General Protocol for 13C Metabolic Labeling Experiment
-
Cell Culture: Culture cells of interest to the desired confluence in standard growth medium.
-
Media Switch: Replace the standard medium with a labeling medium containing either this compound or [U-13C6]glucose as the primary carbon source. The concentration of the labeled substrate should be optimized for the specific cell line and experimental goals.
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This time can range from hours to days and should be determined empirically.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples to enhance the volatility and thermal stability of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples by MS to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and estimate the intracellular fluxes.
-
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the theoretical flow of the 13C label from both this compound and uniformly labeled glucose through the pentose phosphate pathway.
Conclusion
While experimental validation is pending, the theoretical advantages of this compound as a tracer for the non-oxidative pentose phosphate pathway are compelling. Its specific entry into this pathway is predicted to yield simpler and more easily interpretable labeling patterns in downstream metabolites compared to the complex patterns generated by uniformly labeled glucose. This increased specificity has the potential to provide a more precise and unambiguous quantification of flux through the non-oxidative PPP, a critical pathway in health and disease. For researchers and drug development professionals seeking to dissect the intricate regulation of the PPP, this compound represents a promising new tool that warrants further investigation and application. The adoption of such position-specific tracers will undoubtedly enhance our understanding of metabolic networks and accelerate the discovery of novel therapeutic strategies.
A Researcher's Guide to Statistical Validation of Metabolic Models with 13C Tracer Data
For researchers, scientists, and drug development professionals, the accurate interpretation of cellular metabolism is paramount. 13C Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for quantifying intracellular metabolic fluxes. However, the reliability of these flux maps hinges on the statistical validation of the underlying metabolic models. This guide provides a comparative overview of two prominent statistical validation methods: the traditional Chi-Square (χ²) Goodness-of-Fit test and the more recent Validation-Based Model Selection approach.
This guide will delve into the experimental protocols that generate the 13C tracer data and compare the two validation methodologies using quantitative data from published studies. The objective is to equip researchers with the knowledge to critically evaluate and choose the appropriate validation strategy for their metabolic modeling studies.
The Foundation: A Prototypical 13C-MFA Experimental Protocol
The generation of high-quality 13C tracer data is the prerequisite for any robust statistical validation. The following protocol outlines a typical experimental workflow for studying the central carbon metabolism of Escherichia coli.[1]
Experimental Protocol: 13C Labeling of E. coli
| Step | Procedure | Details |
| 1. Cell Culture | Batch or chemostat culture of E. coli | Cells are grown in a defined minimal medium with a specific 13C-labeled substrate as the primary carbon source. For example, a mixture of 20% [U-13C]glucose and 80% unlabeled glucose.[2] |
| 2. Isotopic Labeling | Introduction of 13C tracer | The 13C-labeled substrate is introduced into the culture medium, and the cells are allowed to reach a metabolic and isotopic steady state. This ensures that the labeling patterns in the metabolites are stable. |
| 3. Sample Quenching and Metabolite Extraction | Rapid harvesting and extraction of intracellular metabolites | To halt metabolic activity, cell cultures are rapidly quenched, often using cold methanol. Metabolites are then extracted from the cell pellets. |
| 4. Biomass Hydrolysis and Derivatization | Preparation of proteinogenic amino acids for analysis | The protein fraction of the biomass is hydrolyzed to release amino acids. These amino acids are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. |
| 5. GC-MS Analysis | Measurement of mass isotopomer distributions (MIDs) | The derivatized amino acids are separated by GC and their mass isotopomer distributions are measured by MS. The MIDs provide information on the incorporation of 13C into the carbon backbone of each amino acid. |
| 6. Data Processing | Correction for natural isotope abundance | The raw MS data is corrected for the natural abundance of 13C and other isotopes to obtain the fractional enrichment of the tracer.[3] |
Below is a diagram illustrating the general workflow of a 13C Metabolic Flux Analysis experiment.
References
Validating Isotopic Steady-State: A Comparative Guide to D-Erythrose-2-¹³C and Alternative Tracers
For researchers, scientists, and drug development professionals engaged in metabolic analysis, achieving and validating isotopic steady-state is a critical prerequisite for accurate metabolic flux analysis (MFA). This guide provides a comprehensive comparison of D-Erythrose-2-¹³C with conventional tracers for the validation of isotopic steady-state in central carbon metabolism. We present supporting experimental frameworks, quantitative data representation, and detailed visualizations to inform tracer selection and experimental design.
The Principle of Isotopic Steady-State
Isotopic steady-state is achieved when the fractional enrichment of a stable isotope in a given metabolite remains constant over time.[1] This indicates that the rate of isotope incorporation into the metabolite pool is balanced by the rate of its consumption, providing a stable snapshot of metabolic pathway activity. It is crucial to distinguish this from metabolic steady-state, where the concentrations of metabolites are constant.[1] The time required to reach isotopic steady-state is dependent on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[1] For instance, glycolytic intermediates may reach isotopic steady-state within minutes, while intermediates of the TCA cycle can take several hours.[1][2]
D-Erythrose-2-¹³C as a Tracer for Isotopic Steady-State Validation
D-Erythrose is a four-carbon sugar that primarily enters central carbon metabolism through the pentose phosphate pathway (PPP) as erythrose-4-phosphate. This offers a distinct entry point compared to the upper glycolysis entry of glucose-based tracers. The use of D-Erythrose-2-¹³C allows for targeted assessment of isotopic enrichment in the PPP and downstream pathways, including the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), for which erythrose-4-phosphate is a direct precursor.[3]
Comparison of D-Erythrose-2-¹³C with Alternative Tracers
The choice of isotopic tracer is paramount for the precise estimation of metabolic fluxes.[4] While universally labeled glucose ([U-¹³C₆]glucose) is a common choice for its broad coverage of central carbon metabolism, other specifically labeled tracers can provide more precise information for particular pathways.
| Tracer | Primary Entry Point | Optimal for Analyzing | Advantages | Disadvantages |
| D-Erythrose-2-¹³C | Pentose Phosphate Pathway (as Erythrose-4-Phosphate) | Pentose Phosphate Pathway, Aromatic Amino Acid Synthesis | Site-selective labeling of aromatic amino acids.[3] Provides targeted information on the lower PPP and its outputs. | Less comprehensive labeling of upper glycolysis compared to glucose tracers. May not be metabolized by all cell types as efficiently as glucose. |
| [U-¹³C₆]Glucose | Glycolysis (as Glucose-6-Phosphate) | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | Provides broad labeling coverage across central metabolism. | Labeling patterns in the PPP can be complex to deconvolute due to scrambling. |
| [1,2-¹³C₂]Glucose | Glycolysis (as Glucose-6-Phosphate) | Glycolysis, Pentose Phosphate Pathway | Excellent for resolving fluxes through the oxidative and non-oxidative branches of the PPP.[4][5] Distinguishes direct glycolysis from pentose overflow.[4] | Less informative for the TCA cycle compared to glutamine tracers. |
| [U-¹³C₅]Glutamine | TCA Cycle (as α-Ketoglutarate) | TCA Cycle, Anaplerotic Reactions | Preferred tracer for detailed analysis of the TCA cycle.[4][5] | Provides minimal information for glycolysis and the PPP.[5] |
Experimental Protocol for Isotopic Steady-State Validation
This protocol outlines a general framework for validating isotopic steady-state using a ¹³C-labeled tracer. Specific metabolite measurements should be tailored based on the chosen tracer.
-
Cell Culture and Tracer Introduction:
-
Culture cells to a semi-confluent state under conditions that maintain a pseudo-metabolic steady state.[1]
-
Replace the standard medium with an experimental medium containing the desired ¹³C-labeled tracer (e.g., D-Erythrose-2-¹³C, [U-¹³C₆]glucose). The concentration of the tracer should be sufficient to support normal metabolism.
-
-
Time-Course Sampling:
-
Collect cell samples at multiple time points following the introduction of the tracer. The time points should be chosen to capture the dynamics of labeling for the pathways of interest. For example, for central carbon metabolism, time points could include 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.[2]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns. A common method is to aspirate the medium and add a cold quenching solution (e.g., -20°C methanol).[6]
-
Extract metabolites using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar metabolites from lipids.[6]
-
-
Analytical Measurement:
-
Analyze the fractional enrichment of ¹³C in target metabolites using mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]
-
-
Data Analysis and Steady-State Confirmation:
Quantitative Data Presentation
The following table provides an illustrative example of how to present time-course labeling data to validate isotopic steady-state. The values are hypothetical and intended to demonstrate the expected trend of saturation.
| Time Point | Fractional ¹³C Enrichment - Erythrose-4-Phosphate (from D-Erythrose-2-¹³C) | Fractional ¹³C Enrichment - Sedoheptulose-7-Phosphate (from D-Erythrose-2-¹³C) | Fractional ¹³C Enrichment - Citrate (from [U-¹³C₆]Glucose) | Fractional ¹³C Enrichment - Phenylalanine (from D-Erythrose-2-¹³C) |
| 0 min | 0.00 | 0.00 | 0.00 | 0.00 |
| 15 min | 0.45 | 0.30 | 0.25 | 0.10 |
| 30 min | 0.75 | 0.55 | 0.48 | 0.25 |
| 1 hr | 0.90 | 0.78 | 0.70 | 0.45 |
| 2 hrs | 0.94 | 0.88 | 0.85 | 0.65 |
| 4 hrs | 0.95 | 0.92 | 0.93 | 0.80 |
| 8 hrs | 0.95 | 0.93 | 0.94 | 0.88 |
| 24 hrs | 0.95 | 0.93 | 0.94 | 0.90 |
Visualizations
Experimental Workflow
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Erythrose-2-13C: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of D-Erythrose-2-13C, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled sugar. Its chemical and physical properties are essentially the same as those of unlabeled D-Erythrose. According to safety data sheets, D-Erythrose is not considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1].
| Property | Value | Source |
| Molecular Formula | C₃¹³CH₈O₄ | [2] |
| Molecular Weight | 121.10 g/mol | [2] |
| Appearance | Light yellow viscous liquid | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Solubility | No data available | |
| GHS Classification | Not a hazardous substance or mixture |
Disposal Protocol
As this compound is not classified as hazardous, its disposal should follow standard procedures for non-hazardous chemical waste. However, it is crucial to adhere to all federal, state, and local environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment:
-
Eye Protection: Wear OSHA-approved safety glasses or goggles[1].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[1].
-
Body Protection: Wear a lab coat or other protective clothing[1].
Step 2: Waste Collection
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) separately from hazardous waste streams.
-
Labeling: The waste container must be clearly labeled as "Non-hazardous chemical waste" and should identify the contents, including "this compound".
-
Container: Use a sealable, non-reactive container for waste collection. Ensure the container is tightly closed when not in use[3].
Step 3: Storage
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][3].
Step 4: Disposal
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on non-hazardous chemical waste disposal[4].
-
Local Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Do not discharge into drains or the environment.
-
Waste Vendor: Your institution's EHS office will typically arrange for the collection and disposal of chemical waste through a licensed waste management vendor.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and First Aid Procedures
Spill Cleanup
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
For liquid spills, absorb with an inert material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the affected area thoroughly.
First Aid
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists[1].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing[1].
-
Ingestion: Clean mouth with water and seek medical attention[1].
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms arise[1].
References
Safe Handling and Disposal of D-Erythrose-2-13C: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds is paramount for both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of D-Erythrose-2-13C, a non-radioactive, stable isotope-labeled sugar.
Personal Protective Equipment (PPE)
While D-Erythrose is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes of the solution. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact and contamination of the sample. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from accidental spills. |
Operational Plan for Handling this compound
The primary concern when working with stable isotope-labeled compounds is the prevention of cross-contamination with natural abundance materials.[3] The following step-by-step procedure ensures safe and accurate handling.
Step 1: Preparation
-
Designate a specific work area for handling this compound to avoid mixing with other samples.
-
Ensure the work area is clean and free of any potential contaminants.
-
Assemble all necessary equipment, including dedicated glassware, pipettes, and containers.
Step 2: Handling the Compound
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
If working with a solid form, avoid creating dust. If working with a solution, handle it carefully to prevent splashes and aerosol formation.
-
Use dedicated and clearly labeled equipment to handle the this compound solution to prevent isotopic dilution.
Step 3: Post-Handling
-
After use, thoroughly clean the work area. A dilute acid solution can be effective for cleaning surfaces where stable isotope work has been conducted.[3]
-
Clean all dedicated equipment used for handling the labeled compound separately from general laboratory glassware.
-
Remove and dispose of gloves and any other disposable protective equipment in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
The disposal of this compound should be carried out in accordance with local, state, and federal regulations.
-
Unused Product: For unused or surplus this compound, it is recommended to contact a licensed professional waste disposal service.[4]
-
Aqueous Solutions: Given that D-Erythrose is not considered environmentally hazardous, small quantities of aqueous solutions may be permissible for disposal down the sanitary sewer, followed by flushing with plenty of water.[5] However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that come into contact with the this compound should be disposed of as chemical waste in a properly labeled container.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
